molecular formula C13H18ClNO3 B2545533 butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate CAS No. 449170-39-2

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Número de catálogo: B2545533
Número CAS: 449170-39-2
Peso molecular: 271.74
Clave InChI: IJCPWSKVADGVBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a synthetic carbamate derivative of potential interest in medicinal chemistry and drug discovery. Carbamates are a significant class of compounds in pharmaceutical research due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, which makes them valuable as amide bond surrogates . The specific substitution pattern on the aniline ring of this compound—featuring chloro, methoxy, and methyl groups—suggests its utility as a versatile synthetic intermediate or a building block for the construction of more complex molecules, such as benzofused nitrogen heterocycles, which are important scaffolds in numerous natural products and bioactive compounds . Researchers may employ this carbamate in the development of novel therapeutic agents, as the carbamate group is a established structural motif in many FDA-approved drugs, including anticonvulsants, chemotherapeutic agents, HIV protease inhibitors, and cholinesterase inhibitors . The mechanism of action for any biologically active derivative would be highly dependent on the final target structure, but could involve enzyme inhibition, where the carbamate group acts as a key pharmacophore interacting with the active site . This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-4-5-6-18-13(16)15-11-7-9(2)10(14)8-12(11)17-3/h7-8H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCPWSKVADGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a highly substituted N-aryl carbamate. Compounds of this structural class are frequently investigated in early drug discovery and agrochemical development as targeted covalent inhibitors (e.g., serine hydrolase or acetylcholinesterase inhibitors). The unique substitution pattern on the aryl ring—comprising a 4-chloro, 2-methoxy, and 5-methyl group—imparts distinct electronic and steric effects that significantly modulate the molecule's lipophilicity, aqueous solubility, and ionization potential.

This whitepaper outlines the theoretical physicochemical profile of this compound and establishes a self-validating, causality-driven experimental framework for its characterization.

Structural Rationale & Causality in Experimental Design

In physicochemical profiling, the selection of an analytical method must be directly dictated by the molecule's structural liabilities[1].

Lipophilicity (LogP): Avoiding Phase-Separation Artifacts

The combination of a butyl ester chain and a poly-substituted halogenated aryl ring renders this carbamate highly lipophilic. Historically, the [2] has been the gold standard for LogP determination. However, for highly lipophilic compounds (LogP > 3.5), the shake-flask method is prone to micro-emulsion formation, where microscopic octanol droplets remain suspended in the aqueous phase, leading to an overestimation of aqueous concentration and an artificially low LogP[3]. Causality-Driven Choice: We employ the[4]. By correlating the chromatographic retention time of the analyte against a calibration curve of known reference standards, we eliminate phase-separation artifacts and establish a highly reproducible, self-validating metric.

Ionization Constant (pKa): Overcoming Solubility Limits

The -NH proton of the carbamate is very weakly acidic, typically ionizing only at extreme alkaline pH (pKa ~12.5). Furthermore, the compound's high lipophilicity dictates poor aqueous solubility (<10 µg/mL). Standard aqueous potentiometric titration would fail due to premature precipitation of the neutral species[5]. Causality-Driven Choice: We utilize a UV-Metric Cosolvent Titration [6]. Deprotonation of the carbamate nitrogen alters the electron delocalization across the conjugated aryl π -system, resulting in a distinct bathochromic shift in the UV spectrum. By titrating the compound in methanol-water cosolvent mixtures (where it remains soluble) and tracking this UV shift, we can extrapolate the true aqueous pKa using the Yasuda-Shedlovsky method[6].

Workflow Start Compound: butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Split Physicochemical Profiling Strategy Start->Split LogP Lipophilicity (LogP) OECD 117 HPLC Method Split->LogP pKa Ionization (pKa) UV-Metric Cosolvent Titration Split->pKa Sol Aqueous Solubility Shake-Flask LC-MS Split->Sol ValLogP Validation: Retention Time vs. Reference Standards LogP->ValLogP ValpKa Validation: Yasuda-Shedlovsky Extrapolation Linearity pKa->ValpKa ValSol Validation: Matrix-Matched Calibration Curve Sol->ValSol End Comprehensive ADME Data Package ValLogP->End ValpKa->End ValSol->End

Figure 1: Self-validating physicochemical profiling workflow for N-aryl carbamates.

Quantitative Data Summary

The following table summarizes the theoretical and expected experimental physicochemical properties of the target compound.

PropertyPredicted/Expected ValueMethod / Source
Molecular Formula C13H18ClNO3Structural Analysis
Molecular Weight 271.74 g/mol Theoretical
LogP (Octanol/Water) 3.8 – 4.2OECD 117 (HPLC)
pKa (Carbamate -NH) 12.5 ± 0.2UV-Metric Extrapolation
Aqueous Solubility < 10 µg/mL (pH 7.4)Shake-flask LC-MS
Topological Polar Surface Area 47.6 ŲComputed (2D)
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Self-Validating Experimental Methodologies

Protocol 1: Lipophilicity (LogP) via OECD 117 HPLC Method

This protocol relies on the linear relationship between the logarithm of the capacity factor ( k′ ) and the LogP of reference standards[4].

  • Standard Preparation: Select six reference compounds with known LogP values spanning 2.0 to 5.0 (e.g., toluene, chlorobenzene, naphthalene, phenanthrene). Prepare each at 100 µg/mL in methanol.

  • Analyte Preparation: Dissolve butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate in methanol to yield a 100 µg/mL stock.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 5 µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic 75% Methanol / 25% Water (v/v).

    • Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

  • System Validation: Inject a void volume marker (e.g., thiourea) to determine the dead time ( t0​ ). Inject the reference standards to determine their retention times ( tR​ ).

  • Calculation: Calculate the capacity factor for each standard: k′=(tR​−t0​)/t0​ . Construct a calibration curve of logk′ vs. known LogP. The system is validated if R2>0.98 .

  • Analyte Measurement: Inject the carbamate analyte, determine its k′ , and interpolate its LogP from the validated calibration curve.

Protocol 2: pKa Determination via UV-Metric Cosolvent Titration

Because the compound is insoluble in pure water at the concentrations required for UV analysis, a cosolvent approach is mandatory[6].

  • Cosolvent Preparation: Prepare three titration media consisting of 30%, 40%, and 50% (v/v) methanol in water. Maintain a constant ionic strength of 0.15 M using KCl.

  • Titration Execution: Using an automated titrator (e.g., [7]), dissolve 10 µg of the analyte into the cosolvent. Titrate from pH 2.0 to 12.5 using standardized 0.5 M HCl and 0.5 M KOH.

  • Spectroscopic Monitoring: Continuously record the UV absorbance from 250 nm to 450 nm. The deprotonation of the carbamate -NH will induce a measurable shift in the absorbance matrix.

  • Data Deconvolution: Apply Target Factor Analysis (TFA) to the multi-wavelength dataset to isolate the spectra of the neutral ( AH ) and ionized ( A− ) species, yielding the apparent pKa ( psKa ) for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the measured psKa values against the dielectric constant modifier of the cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa. The protocol is self-validating if the extrapolation plot maintains strict linearity ( R2>0.99 ).

Equilibria cluster_octanol Octanol Phase (Lipophilic) cluster_aqueous Aqueous Phase (Hydrophilic) NeutralOct Neutral Carbamate [AH] (Octanol) NeutralAq Neutral Carbamate [AH] (Aqueous) NeutralAq->NeutralOct Partitioning (LogP) IonizedAq Ionized Carbamate [A-] (Aqueous) NeutralAq->IonizedAq Ionization (pKa ~12.5)

Figure 2: Thermodynamic partitioning and ionization equilibria of the carbamate.

Protocol 3: Thermodynamic Aqueous Solubility

Unlike kinetic solubility (which is prone to supersaturation artifacts), thermodynamic solubility represents the true equilibrium state of the solid lattice dissolving into the aqueous media[1].

  • Equilibration: Add an excess of solid butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (~2 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

  • Incubation: Seal the vial and agitate via slow-stirring at 25°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (pre-saturated with the analyte to prevent adsorptive losses).

  • Quantification: Dilute the filtrate into a compatible solvent and quantify the dissolved concentration using LC-MS/MS against a matrix-matched calibration curve.

References

  • OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary.[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PubMed Central (PMC).[Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.[Link]

  • SiriusT3 Manual and pKa Measurement Protocols. Pion Inc.[Link]

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Investigative Strategies for Researchers, Scientists, and Drug Development Professionals.

Preamble: Elucidating the Bioactivity of a Novel Carbamate Derivative

The study of small molecules and their interactions with biological systems is a cornerstone of modern drug discovery and agrochemical development. Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate represents a novel chemical entity within the broader class of N-phenylcarbamates. While direct research on this specific molecule is nascent, the extensive body of literature on related carbamate compounds provides a robust framework for predicting its mechanism of action. This guide synthesizes the established knowledge of N-phenylcarbamate bioactivity to propose a primary mechanism of action for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate and outlines a comprehensive strategy for its experimental validation.

Our core hypothesis is that butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, like many N-phenylcarbamates, primarily functions by disrupting microtubule dynamics, a critical process for cell division and integrity. This guide will delve into the molecular underpinnings of this proposed mechanism, explore potential secondary targets, and provide detailed protocols for researchers to rigorously test these hypotheses.

Part 1: The Primary Postulated Mechanism - Disruption of Microtubule Dynamics

The microtubule cytoskeleton is a highly dynamic network of protein filaments essential for numerous cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape. The fundamental building block of microtubules is the tubulin protein. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Many successful therapeutic and herbicidal agents exert their effects by interfering with this delicate balance.

N-phenylcarbamates, as a class, are well-documented disruptors of microtubule function.[1][2][3] The proposed mechanism for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate centers on this established activity.

Interference with Microtubule Assembly and Organization

The prevailing evidence suggests that N-phenylcarbamates do not cause a wholesale depolymerization of microtubules in the same manner as colchicine. Instead, they appear to disrupt the organization and function of the microtubule-organizing centers (MTOCs).[1][2] This leads to the formation of abnormal mitotic spindles, multipolar spindles, and fragmented phragmoplasts in plant cells.[2]

The molecular interaction is thought to occur with either tubulin itself or with microtubule-associated proteins (MAPs) that regulate microtubule stability and organization.[4] The binding of the carbamate to its target protein is believed to inhibit the proper polymerization of tubulin into functional microtubules, leading to a cascade of downstream effects on cell division.[4]

Consequences of Microtubule Disruption: Mitotic Arrest and Cytotoxicity

The proper formation and function of the mitotic spindle are non-negotiable for accurate chromosome segregation during mitosis. By disrupting microtubule organization, butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is predicted to cause cells to arrest in the G2/M phase of the cell cycle. This mitotic arrest prevents cell proliferation and can ultimately trigger programmed cell death (apoptosis).

The herbicidal activity of many carbamates stems directly from this mechanism.[5][6] By halting cell division in the meristematic tissues of plants, overall growth is inhibited, leading to plant death. In the context of drug development, compounds that induce mitotic arrest are valuable as potential anti-cancer agents.

cluster_0 Cellular Environment Carbamate Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Tubulin Tubulin Dimers / Microtubule-Associated Proteins (MAPs) Carbamate->Tubulin Binds to Microtubule Microtubule Polymerization & Organization Carbamate->Microtubule Disrupts Tubulin->Microtubule Essential for Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Microtubule->Spindle Leads to Abnormal Formation Mitosis Cell Division (Mitosis) Spindle->Mitosis Critical for Spindle->Mitosis Causes Mitotic Arrest Growth Cell Proliferation / Plant Growth Mitosis->Growth Mitosis->Growth Inhibits

Caption: Proposed primary mechanism of action of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate.

Part 2: Potential Secondary Mechanisms of Action

While microtubule disruption is the most probable primary mechanism, the carbamate functional group is also known to interact with other biological targets. A comprehensive investigation should also consider these possibilities.

Cholinesterase Inhibition

Carbamates are classically known as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7][8] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.[9][10] While many herbicidal carbamates have been designed to have low affinity for vertebrate AChE, this potential activity should not be dismissed without experimental validation, especially in the context of drug development and toxicology.

Ion Channel Modulation

Some carbamates have been shown to interact with ion channels. For instance, the carbamate insecticide 2-sec-butylphenyl N-methylcarbamate (BPMC) has been found to block L-type Ca2+ channels in ventricular myocytes, a mechanism distinct from its cholinesterase inhibitory activity.[9][10] This suggests that butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate could potentially modulate the activity of various ion channels, a possibility that warrants investigation depending on the intended application.

Part 3: An Investigative Strategy for Mechanism of Action Elucidation

To validate the proposed mechanisms of action for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, a multi-pronged experimental approach is necessary. The following protocols provide a roadmap for a thorough investigation.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate on the polymerization of purified tubulin.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Glycerol

    • Paclitaxel (positive control for polymerization promotion)

    • Colchicine (positive control for polymerization inhibition)

    • Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.

  • Procedure:

    • Prepare a stock solution of the test compound and serial dilutions.

    • On ice, add the polymerization buffer, GTP, and tubulin to the wells of a pre-chilled 96-well plate.

    • Add the test compound, controls, or vehicle to the respective wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC50 or EC50 value for the compound's effect on tubulin polymerization.

cluster_1 Workflow Start Prepare Reagents on Ice Add Add Tubulin, GTP, Buffer to Plate Start->Add Treat Add Test Compound / Controls Add->Treat Incubate Incubate at 37°C in Plate Reader Treat->Incubate Measure Measure Absorbance at 340 nm Over Time Incubate->Measure Analyze Plot Data and Calculate IC50/EC50 Measure->Analyze

Caption: In Vitro Tubulin Polymerization Assay Workflow.

Immunofluorescence Microscopy of Cellular Microtubules

Objective: To visualize the effects of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate on the microtubule network and mitotic spindle in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, A549, or a plant protoplast line) on glass coverslips.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., paclitaxel, nocodazole).

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with a fluorescent dye (e.g., DAPI).

    • Mount the coverslips on microscope slides.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network in interphase cells and the mitotic spindle in dividing cells.

    • Analyze for changes in microtubule organization, spindle morphology (e.g., multipolar spindles), and chromosome alignment.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate on cell cycle progression.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cultured cells with the test compound for a time course (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Staining and Flow Cytometry:

    • Fix the cells in cold 70% ethanol.

    • Wash and resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Generate histograms of DNA content.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Acetylcholinesterase Inhibition Assay

Objective: To determine if butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate inhibits acetylcholinesterase activity.

Methodology:

  • Reagents and Materials:

    • Purified acetylcholinesterase (from a relevant species, e.g., human, insect).

    • Acetylthiocholine iodide (substrate).

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer, pH 8.0.

    • Test compound and a known AChE inhibitor (e.g., physostigmine) as a positive control.

    • 96-well microplate reader.

  • Procedure:

    • Add buffer, DTNB, and the test compound or control to the wells of a 96-well plate.

    • Add the acetylcholinesterase enzyme and incubate briefly.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the production of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value for the inhibition of AChE.

Part 4: Data Presentation and Interpretation

To facilitate a clear understanding and comparison of experimental results, all quantitative data should be summarized in a structured format.

Table 1: Comparative Bioactivity of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate and Control Compounds

CompoundTubulin Polymerization IC50 (µM)G2/M Arrest EC50 (µM)AChE Inhibition IC50 (µM)
Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamateTBDTBDTBD
Colchicine[Insert Value][Insert Value]N/A
Paclitaxel[Insert Value (EC50)][Insert Value]N/A
PhysostigmineN/AN/A[Insert Value]
TBD: To be determined; N/A: Not applicable.

Conclusion

Based on the extensive literature on N-phenylcarbamates, the primary mechanism of action for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is proposed to be the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cytotoxicity. However, a thorough investigation should also consider potential secondary activities such as cholinesterase inhibition. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms of this novel compound. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent or a next-generation agrochemical.

References

A comprehensive, numbered list of all cited sources will be generated upon the completion of the experimental validation and the publication of peer-reviewed findings. The following are representative authoritative sources that form the basis of the proposed mechanisms and protocols:

  • Devine, M.D., Duke, S.O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
  • Matondo, H., Benevides, N., Tissut, M., Bergon, M., De Savignac, A., Calmon, J. P., & Lattes, A. (1989). Synthesis, mechanism of action, and herbicidal activity of new aryl and alkyl N-(4-pyridyl)carbamates. Journal of Agricultural and Food Chemistry, 37(3), 703-708.
  • Yemets, A. I., Stelmakh, O. P., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action.
  • Suzuki, T., et al. (2004). Synthesis of novel aryl(4-substituted pyridin-3-yl)methyl carbamates and their herbicidal activity. Journal of Pesticide Science, 29(1), 26-33.
  • Strasser, R., & Schliwa, M. (1993).
  • Yemets, A., Stelmakh, O., & Blume, Y. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris.
  • Oliver, J. M., Krawiec, J. A., & Berlin, R. D. (1978). A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts. Experimental Cell Research, 116(1), 229-237.
  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303.
  • Wu, T. T., Huang, J., Arrington, N. D., & Dill, G. M. (1992). Synthesis and herbicidal activity of. alpha.-heterocyclic carbinol carbamates. Journal of Agricultural and Food Chemistry, 40(8), 1463-1469.
  • Brown, D. G., & Boström, J. (2016). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of medicinal chemistry, 59(3), 1165-1178*.
  • Zhang, J., et al. (2020). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry, 18(3), 489-500*.
  • Nagashima, Y., et al. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 302(3), 964-971*.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.
  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523), a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3693-3705.
  • National Center for Biotechnology Information (n.d.). Phenyl N-phenylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Nakae, K., et al. (2016). Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of medicinal chemistry, 59(17), 7917-7931*.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245-254.
  • Chiodi, D., & Ishihara, Y. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(5), 526-539*.
  • Nagashima, Y., et al. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 964–971.

Sources

An In-depth Technical Guide on the Synthesis and Properties of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The specific compound, Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, is not widely documented in readily available scientific literature, and a specific CAS number is not publicly indexed. This guide, therefore, provides a robust, scientifically-grounded framework for its synthesis and predicted properties based on established chemical principles and data from structurally analogous compounds. The protocols and data presented are designed to empower researchers in drug development and chemical synthesis with the necessary tools to produce and understand this molecule.

Introduction and Core Chemical Structure

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the -OC(O)N- functional group. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as protecting groups in organic synthesis[1]. The target molecule incorporates a substituted aniline derivative, 4-chloro-2-methoxy-5-methylaniline[2], which provides a specific steric and electronic profile that can be crucial for molecular recognition in biological systems.

The core structure consists of a butyl carbamate moiety linked to a phenyl ring substituted with chloro, methoxy, and methyl groups. The arrangement of these substituents is expected to influence the compound's solubility, reactivity, and biological interactions.

Proposed Synthesis Pathway

The most direct and widely adopted method for synthesizing N-aryl carbamates is the reaction of an amine with a chloroformate[1]. This pathway is favored for its high efficiency and operational simplicity.

The proposed synthesis of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves a two-step process:

  • Synthesis of the Precursor: Preparation of 4-chloro-2-methoxy-5-methylaniline.

  • Carbamate Formation: Reaction of the aniline precursor with butyl chloroformate.

Step 1: Synthesis of 4-chloro-2-methoxy-5-methylaniline

While 4-chloro-2-methoxy-5-methylaniline is commercially available (CAS No. 6376-14-3)[2][3], for researchers needing to synthesize it, a common route involves the reduction of a corresponding nitrobenzene derivative. A general procedure, adapted from related syntheses, would be the catalytic reduction of 1-chloro-5-methoxy-2-methyl-4-nitrobenzene[4].

Step 2: Synthesis of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

This step employs the nucleophilic substitution reaction between the synthesized aniline and butyl chloroformate. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate linkage[5]. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct[1].

Experimental Protocols

Materials and Equipment
ReagentsEquipment
4-chloro-2-methoxy-5-methylanilineRound-bottom flasks
Butyl chloroformateMagnetic stirrer with heating plate
Anhydrous Dichloromethane (DCM)Ice-water bath
Pyridine or Triethylamine (base)Dropping funnel
Hydrochloric acid (1M solution)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous sodium sulfateColumn chromatography setup (silica gel)
Detailed Synthesis Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-2-methoxy-5-methylaniline (1.72 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Base Addition: Add pyridine (1.19 g, 15 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Chloroformate Addition: Add butyl chloroformate (1.37 g, 10 mmol) dropwise to the cooled solution over a period of 15 minutes using a dropping funnel. The formation of a white precipitate (pyridinium chloride) may be observed.

  • Reaction: After the complete addition of butyl chloroformate, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate.

Visualization of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chloro-2-methoxy-5-methylaniline and Pyridine in anhydrous DCM B Cool to 0°C A->B C Add Butyl Chloroformate dropwise B->C D Stir at room temperature for 3-4 hours C->D E Monitor by TLC D->E F Quench with water E->F G Wash with HCl, NaHCO3, Brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for carbamate synthesis.

Physicochemical and Safety Data

The following table summarizes the predicted and known properties of the key chemicals involved.

Property4-chloro-2-methoxy-5-methylanilineButyl ChloroformateButyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
CAS Number 6376-14-3[3]592-34-7Not available
Molecular Formula C₈H₁₀ClNO[6]C₅H₉ClO₂[7]C₁₃H₁₈ClNO₃
Molecular Weight 171.62 g/mol [6]136.58 g/mol 271.74 g/mol
Appearance Black crystalline solid[3]Colorless liquidPredicted: White to off-white solid
Melting Point 97-103 °C[3]-70 °CNot available
Boiling Point 274.6 °C at 760 mmHg[3]142 °CNot available
Safety Irritant[3]Highly flammable, water-reactive, corrosive[8]Predicted: Harmful if swallowed or inhaled, skin/eye irritant

Handling Precautions: Butyl chloroformate is highly reactive and should be handled with care in a well-ventilated fume hood. It is incompatible with water, bases, and strong oxidizing agents[8]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Mechanism of Reaction

The formation of the carbamate proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic substitution mechanism for carbamate formation.

The reaction is initiated by the attack of the nucleophilic nitrogen of the aniline on the electrophilic carbonyl carbon of the butyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group, to form the stable carbamate product. The base present in the reaction mixture neutralizes the HCl generated.

Potential Applications in Drug Development

Carbamate moieties are present in numerous approved drugs and are often used to improve the pharmacokinetic properties of a lead compound. They can act as prodrugs, being cleaved in vivo to release the active amine. The specific substitutions on the phenyl ring of the title compound (chloro, methoxy, methyl) can be tailored to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity. Researchers may explore this compound as an intermediate for more complex molecules or as a potential bioactive agent itself in areas such as oncology or neurodegenerative diseases.

References

  • sec-BUTYL CHLOROFORMATE SBCF. (n.d.). Retrieved from [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991). Google Patents.
  • Chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of aromatic amines and the use of the amines so produced. (1992). Google Patents.
  • 4-Chloro-2-methoxy-5-methylaniline(CAS# 6376-14-3 ). (n.d.). Angene Chemical. Retrieved from [Link]

  • Process for the preparation of carbamates. (2008). Google Patents.
  • tert-butyl 4-chloro-2-methylphenylcarbamate. (2025). Chemical Synthesis Database. Retrieved from [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. (n.d.). University of Groningen. Retrieved from [Link]

  • N-Butyl-N′-(4-chloro-2-methylphenyl)-N-methylmethanimidamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. (2021). NSF Public Access Repository. Retrieved from [Link]

  • Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate. (n.d.). LookChem. Retrieved from [Link]

  • METHYL N-(4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)BENZENESULFONYL)CARBAMATE. (n.d.). Gsrs. Retrieved from [Link]

  • ETHYL N-(4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL)CARBAMATE. (n.d.). Gsrs. Retrieved from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved from [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015). ResearchGate. Retrieved from [Link]

  • Binaphthyl‐Aniline‐Based Chiral Magnetic Polymer. (2025). Retrieved from [Link]

  • 4-[4-(4-Methoxyphenyl)-1,3-butadienyl]-1-methylpyridinium 4-chlorobenzene sulphonate (MBMPCBS) – an efficient nonlinear optical crystal with superior thermal stability. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

Sources

"literature review on N-substituted carbamates"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Substituted Carbamates: Synthesis, Applications, and Analysis

Abstract

The N-substituted carbamate, a functional group characterized by its unique amide-ester hybrid nature, stands as a cornerstone in modern organic and medicinal chemistry.[1][2] Its remarkable chemical and proteolytic stability, coupled with its ability to modulate physicochemical properties and engage in specific biological interactions, has cemented its role in a vast array of applications.[3][4] This technical guide provides a comprehensive exploration of N-substituted carbamates, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental structural properties that dictate their reactivity, survey synthetic methodologies from classical rearrangements to modern green chemistry, and examine their critical roles as therapeutic agents, prodrugs, and indispensable protecting groups in complex organic synthesis.[1][5] Furthermore, this guide will detail robust analytical techniques for the detection and quantification of carbamates, particularly in complex matrices, providing field-proven protocols and insights into experimental design.

The Carbamate Moiety: A Structural and Physicochemical Overview

The Fundamental Structure: An Amide-Ester Hybrid

The carbamate (or urethane) functional group is structurally defined by a carbonyl group flanked by an oxygen and a nitrogen atom (-O-CO-N-). This arrangement creates a hybrid of ester and amide functionalities, bestowing upon it a unique set of properties that are not a simple average of its constituent parts.[1] The ability to introduce diverse substituents on both the nitrogen (N) and oxygen (O) termini provides a powerful handle for fine-tuning the molecule's steric and electronic characteristics, which is a key reason for its prevalence in drug design.[2]

Resonance, Conformation, and Stability

A critical feature of the carbamate linkage is the delocalization of the nitrogen lone pair of electrons into the carbonyl group, creating significant resonance stabilization.[1][2] This delocalization imparts a partial double-bond character to the C-N bond, which restricts rotation and influences the molecule's overall conformation.[2] Three primary resonance structures contribute to the hybrid, with structure B being a major contributor that explains the planarity and reduced nucleophilicity of the nitrogen atom compared to a typical amine.[1][2] This resonance stabilization is a key factor in the carbamate's general stability against hydrolysis and proteolysis, making it an excellent surrogate for the more labile peptide bond in drug candidates.[2]

Caption: Resonance contributors of the N-substituted carbamate group.

Physicochemical Properties and Their Influence on Biological Activity

The biological and pharmacokinetic properties of a carbamate-containing molecule are heavily influenced by the nature of its substituents.[3] Parameters such as hydrophobicity (log P), electronic effects (Hammett constants), and steric bulk can be systematically varied.[6] For instance, increasing the lipophilicity of substituents can enhance membrane permeability, a desirable trait for oral bioavailability.[2] The carbamate's hydrogen bonding capacity, through both the N-H proton (for primary and secondary carbamates) and the carbonyl oxygen, is crucial for its interaction with biological targets like enzyme active sites.[1]

Synthesis of N-Substituted Carbamates: From Classical to Green Methodologies

The construction of the carbamate linkage is a fundamental transformation in organic synthesis, with a variety of developed methods. The choice of method is often dictated by the substrate's functional group tolerance, desired scale, and, increasingly, environmental considerations.

Traditional Synthetic Routes

Classical methods often rely on highly reactive and hazardous intermediates, which, while effective, require careful handling.

  • The Curtius Rearrangement: This powerful reaction transforms a carboxylic acid into a carbamate via an isocyanate intermediate.[1] The process begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate. This intermediate is not isolated but is trapped in situ by an alcohol to yield the desired carbamate.[1] The primary advantage of this method is its ability to create the C-N bond from a C-C bond precursor, but the use of azides presents safety challenges.

Curtius Rearrangement Workflow cluster_workflow Synthetic Pathway Start Carboxylic Acid (R-COOH) Step1 Acyl Azide Formation (e.g., with DPPA) Start->Step1 Intermediate1 Acyl Azide (R-CO-N3) Step1->Intermediate1 Step2 Thermal Rearrangement (Loss of N2) Intermediate1->Step2 Intermediate2 Isocyanate (R-N=C=O) Step2->Intermediate2 Step3 Nucleophilic Attack (Trapping with R'-OH) Intermediate2->Step3 End N-Substituted Carbamate (R-NH-CO-OR') Step3->End

Caption: Synthetic workflow of the Curtius Rearrangement for carbamate synthesis.

  • Reactions Involving Phosgene Derivatives and Isocyanates: The most direct methods involve reacting an amine with a chloroformate or an alcohol with an isocyanate.[7] While highly efficient, these routes often involve toxic starting materials like phosgene or its derivatives, making them less favorable for large-scale and environmentally conscious synthesis.[8]

Modern and Sustainable Synthetic Strategies

Recent research has focused on developing safer and more atom-economical methods for carbamate synthesis.

  • Carbon Dioxide as a C1 Source: Utilizing CO2 as an inexpensive, non-toxic, and abundant carbonyl source is a key goal of green chemistry.[1] Methodologies have been developed where amines react with CO2 to form a carbamate anion, which is then alkylated with an electrophile to furnish the final product.[1]

  • Catalytic Approaches: Various catalytic systems have been devised to facilitate carbamate formation under milder conditions. This includes transition-metal catalysts for the carbonylation of amines or the use of catalysts like indium(III) triflate to promote the reaction of alcohols with urea.[9][10] Biocatalytic methods are also emerging as a highly selective and environmentally benign alternative.[11]

  • Direct Conversion from Boc-Protected Amines: A novel and sustainable approach involves the direct transformation of readily available Boc-protected amines into other carbamates, thiocarbamates, or ureas using a simple base like lithium tert-butoxide, avoiding hazardous reagents and metal catalysts.[12]

Comparative Table of Synthetic Methods
MethodCarbonyl SourceKey IntermediateAdvantagesDisadvantages
Curtius Rearrangement Carboxylic AcidIsocyanateVersatile, good for complex moleculesUse of potentially explosive azides
Chloroformate + Amine Phosgene DerivativeN/AHigh yield, directToxic/hazardous reagents
Isocyanate + Alcohol IsocyanateN/AHigh yield, directToxic/hazardous reagents
CO2 + Amine + Electrophile Carbon DioxideCarbamate AnionGreen, atom-economical, safe C1 sourceOften requires specific catalysts/conditions
Urea + Alcohol UreaN/AInexpensive, safe carbonyl sourceTypically requires high temperatures/catalysts
From Boc-Amine Boc-AmineIsocyanateSustainable, avoids toxic reagents, mildBase-sensitive substrates may be incompatible

The Role of N-Substituted Carbamates in Drug Discovery and Development

The carbamate moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and prodrugs.[1][3] Its stability and ability to participate in key binding interactions make it a valuable component in designing new therapeutic agents.[2]

The Carbamate as a Bioisostere and Peptide Bond Surrogate

Due to its conformational rigidity and resistance to enzymatic cleavage by proteases, the carbamate group is frequently used as a bioisosteric replacement for the amide bond in peptidomimetics.[2] This substitution can dramatically improve a drug's metabolic stability and oral bioavailability, transforming a promising but labile peptide lead into a viable clinical candidate.[1]

Enhancing Pharmacokinetic Profiles: Carbamate-Based Prodrugs

Carbamates are exceptionally useful in prodrug design, where a labile promoiety is attached to a parent drug to improve its delivery or pharmacokinetic properties.[3] A carbamate linkage can be used to mask a polar amine or hydroxyl group on a drug, increasing its lipophilicity to enhance absorption. Once absorbed, the carbamate is designed to be cleaved by endogenous esterases, releasing the active drug at the site of action.[3][4]

Carbamate Prodrug Concept cluster_prodrug_path Pharmacokinetic Pathway Prodrug Carbamate Prodrug (Drug-O-CO-NR2) - Increased Lipophilicity - Masked Polar Group Absorption Oral Administration & GI Tract Absorption Prodrug->Absorption Metabolism Systemic Circulation Enzymatic Cleavage (Esterases) Absorption->Metabolism ActiveDrug Active Drug (Drug-OH) + CO2 + HNR2 Metabolism->ActiveDrug Target Interaction with Biological Target ActiveDrug->Target

Caption: The carbamate prodrug strategy to enhance drug delivery.

Case Studies of Carbamate-Containing Therapeutics

The versatility of the carbamate group is evident in the wide range of diseases it helps to treat.

DrugTherapeutic ClassRole of Carbamate Moiety
Rivastigmine Acetylcholinesterase InhibitorForms a transient covalent bond with the cholinesterase enzyme, essential for its inhibitory mechanism.
Felbamate AntiepilepticThe carbamate groups are integral to its dual mechanism involving NMDA receptor inhibition and GABA receptor modulation.[1][2]
Linezolid AntibioticThe cyclic carbamate (oxazolidinone) is a core part of the pharmacophore responsible for inhibiting bacterial protein synthesis.[2]
Darunavir HIV Protease InhibitorThe carbamate moiety forms key hydrogen bond interactions with the backbone of the HIV protease active site.[3]
Carbaryl InsecticideActs as a reversible inhibitor of the acetylcholinesterase enzyme in insects, leading to paralysis and death.[7]

Carbamates as Essential Protecting Groups in Organic Synthesis

In multi-step organic synthesis, particularly in peptide chemistry, the selective protection and deprotection of amine functional groups is paramount.[5] Carbamates are the most widely used class of amine protecting groups due to their ease of installation, stability to a wide range of reaction conditions, and selective removal.[5][13]

The Rationale for Amine Protection

The lone pair of electrons on an amine nitrogen makes it both basic and nucleophilic. Without protection, this reactivity can interfere with desired transformations elsewhere in the molecule. A protecting group "caps" the amine, rendering it non-nucleophilic and stable to many reagents.[5]

Key Carbamate Protecting Groups: A Comparative Analysis

The choice of protecting group is critical for synthetic strategy, especially when multiple protecting groups must be removed sequentially (orthogonality).

Protecting GroupStructureInstallation ReagentCleavage ConditionsKey Feature
Boc (tert-Butoxycarbonyl)-CO-O-tBuBoc Anhydride (Boc2O)Strong Acid (e.g., TFA)[5]Acid-labile; stable to base and hydrogenation.
Cbz (Carboxybenzyl)-CO-O-CH2-PhBenzyl ChloroformateCatalytic Hydrogenation (H2, Pd/C)Hydrogenolysis-labile; stable to mild acid/base.
Fmoc (Fluorenylmethoxycarbonyl)-CO-O-CH2-FmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Base-labile; ideal for solid-phase peptide synthesis.
Experimental Protocol: Boc-Protection of an Amine

This protocol describes a standard, self-validating procedure for protecting a primary or secondary amine using Boc anhydride.

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of dioxane and water. The choice is dictated by the amine's solubility.

  • Base Addition: Add a base (1.1 - 1.5 eq), such as triethylamine (Et3N) or aqueous sodium bicarbonate (NaHCO3), to the solution. Causality: The base neutralizes the acidic byproduct that will be formed, driving the reaction to completion.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) portion-wise or as a solution in the reaction solvent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the reaction's progression.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Experimental Protocol: Deprotection of a Boc-Protected Amine using TFA

This protocol details the removal of the acid-labile Boc group.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Acid Addition: At 0 °C, add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise. Causality: The strong acid protonates the tert-butyl group's oxygen, initiating a cascade that leads to the release of isobutylene and carbon dioxide, liberating the free amine.

  • Reaction: Stir the mixture at room temperature for 30-120 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Self-Validation: The disappearance of the starting material and the appearance of a much more polar product (the amine salt) indicates complete deprotection.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the TFA salt of the amine, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO3) during an extractive workup.

Analytical Methodologies for N-Substituted Carbamates

The widespread use of N-methyl carbamates as pesticides necessitates robust analytical methods for their detection in food and environmental samples.[14][15] The primary challenge lies in achieving sensitive and selective quantification in highly complex matrices.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of carbamate analysis. Due to their thermal lability, carbamates are better suited to HPLC than Gas Chromatography. A common approach involves separation on a reversed-phase C8 or C18 column followed by post-column derivatization.[15][16] In this method, the carbamates are hydrolyzed post-separation to form methylamine, which then reacts with o-phthalaldehyde (OPA) to create a highly fluorescent derivative that can be detected with high sensitivity.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity, often eliminating the need for post-column derivatization.[14] It allows for the simultaneous determination of multiple pesticide residues in a single run.[17]

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the standard for preparing food samples for pesticide analysis.[15] It involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Detailed Protocol: QuEChERS Extraction and d-SPE Cleanup for Carbamate Analysis

This protocol is based on standard AOAC methods for analyzing carbamates in a challenging food matrix like spinach.[15]

  • Homogenization & Extraction: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of 1% acetic acid in acetonitrile. Causality: Acetonitrile efficiently extracts a wide range of pesticides, while the acetic acid helps to stabilize acid-labile compounds.

  • Salting Out: Add a pre-packaged salt mixture (commonly 6 g anhydrous MgSO4 and 1.5 g sodium acetate) to the tube. Shake vigorously for 1 minute. Causality: The salts induce phase separation between the aqueous sample components and the acetonitrile layer containing the pesticides. MgSO4 also removes excess water.

  • Centrifugation: Centrifuge the tube for 1-2 minutes to separate the acetonitrile layer from the solid sample debris.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing a mixture of sorbents. For pigmented samples like spinach, this typically includes primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[15]

  • Final Steps: Vortex the d-SPE tube for 2 minutes, then centrifuge to pellet the sorbent. Filter the resulting supernatant through a 0.45 µm filter directly into an HPLC vial for analysis. Self-Validation: The final extract should be clear and significantly less colored, indicating successful removal of matrix interferences that could otherwise compromise the chromatographic analysis.

Conclusion and Future Perspectives

N-substituted carbamates are a remarkably versatile class of compounds whose importance in science and industry cannot be overstated. Their unique structural and chemical properties have enabled significant advances in medicine, agriculture, and synthetic chemistry.[1][2] Future research will undoubtedly focus on the development of even more sustainable and efficient synthetic routes, expanding the catalytic toolbox and further harnessing renewable feedstocks like CO2. In medicinal chemistry, the carbamate scaffold will continue to be a mainstay in the design of novel therapeutics and sophisticated prodrug delivery systems, targeting an ever-wider range of diseases. As analytical capabilities improve, our ability to detect and manage their presence in the environment will also become more refined, ensuring their benefits can be harnessed safely and responsibly.

Sources

Comprehensive Spectroscopic Characterization of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (C₁₃H₁₈ClNO₃) is a highly functionalized aromatic compound representative of core scaffolds found in modern agrochemicals and targeted therapeutics. The structural elucidation of such tetrasubstituted anilines requires a rigorous, self-validating analytical approach to unambiguously assign regiochemistry and functional group integrity.

This technical guide provides an in-depth framework for the spectroscopic characterization of this molecule using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR). By synthesizing experimental protocols with the underlying quantum mechanical and thermodynamic causality of the observed data, this whitepaper serves as a definitive reference for analytical and medicinal chemists.

Molecular Architecture & Spectroscopic Rationale

The molecule is defined by three distinct structural domains, each dictating specific spectroscopic behaviors:

  • The Carbamate Linkage (-NH-COO-Bu): This moiety governs the primary fragmentation pathways in mass spectrometry[1]. The partial double-bond character of the C-N bond restricts rotation, often leading to concentration- and temperature-dependent chemical shifts in the ¹H NMR due to rotamer equilibria and intermolecular hydrogen bonding[2].

  • The Tetrasubstituted Aromatic Ring: The 1,2,4,5-substitution pattern features a strong π -donating methoxy group (+M effect) at C-2 and a weakly deactivating chloro group at C-4. This electronic push-pull system creates a highly anisotropic environment, resulting in two widely separated para-like aromatic singlets in the ¹H NMR.

  • The Aliphatic Butyl Chain: Provides a predictable, first-order aliphatic splitting pattern that serves as an internal integration standard during NMR analysis.

Experimental Workflows (Self-Validating Protocols)

To ensure absolute scientific integrity, the analytical workflow is designed as a self-validating system. HRMS confirms the exact molecular formula, FT-IR maps the functional groups, and 2D NMR establishes the precise atomic connectivity.

Workflow A Purified Compound B HRMS (ESI-QTOF) A->B 1 µg/mL C FT-IR (ATR) A->C Solid D NMR (1H, 13C, 2D) A->D 10 mg/mL E Structural Elucidation B->E Mass & Formula C->E Functional Groups D->E Connectivity

Multi-modal spectroscopic workflow for structural validation of carbamates.

Sample Preparation & HRMS Protocol
  • Causality: Electrospray Ionization (ESI+) is selected over Electron Ionization (EI) because carbamates are notoriously prone to thermal degradation (yielding isocyanates) in heated GC-MS inlets[1].

  • Protocol: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Introduce the sample via direct infusion at 5 µL/min into a QTOF mass spectrometer. Maintain the capillary voltage at 3.0 kV. For MS/MS (CID), ramp the collision energy from 15 to 35 eV using Argon as the collision gas.

FT-IR (ATR) Protocol
  • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic, and trace water artifacts severely obscure the critical 3300 cm⁻¹ N-H stretching region of the carbamate.

  • Protocol: Place 2-3 mg of the neat crystalline solid directly onto the diamond ATR crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹, subtracting an ambient air background collected immediately prior.

NMR Acquisition Protocol
  • Causality: CDCl₃ is utilized as the solvent because it lacks exchangeable protons, preserving the carbamate N-H signal[2]. However, the solvent must be passed through basic alumina prior to use to remove trace DCl, which can catalyze N-H exchange and broaden the signal.

  • Protocol: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (1024 scans). Acquire standard COSY, HSQC, and HMBC spectra for connectivity mapping.

Spectroscopic Data Analysis & Interpretation

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum exhibits a monoisotopic pseudo-molecular ion [M+H]⁺ at m/z 272.1054 (Calculated for C₁₃H₁₉ClNO₃⁺: 272.1054), confirming the molecular formula. A distinct M+2 peak at m/z 274.1024 at approximately 32% relative abundance unambiguously confirms the presence of a single chlorine atom.

Under CID conditions, the molecule undergoes highly predictable carbamate fragmentation[1]. The primary pathway is a McLafferty-type rearrangement involving the transfer of a γ -hydrogen from the butyl chain to the carbonyl oxygen, expelling 1-butene (-56 Da). The resulting carbamic acid intermediate rapidly decarboxylates (-44 Da) to yield the substituted aniline cation.

MS_Pathway M [M+H]+ m/z 272.105 I1 [M+H - C4H8]+ m/z 216.043 M->I1 Loss of Butene (-56 Da) I2 [M+H - C4H10O]+ m/z 198.032 M->I2 Loss of Butanol (-74 Da) I3 [M+H - C4H8 - CO2]+ m/z 172.053 I1->I3 Loss of CO2 (-44 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 1: HRMS (ESI+) Fragmentation Summary

Ion Species m/z (Observed) Formula Mass Error (ppm) Mechanistic Origin
[M+H]⁺ 272.1054 C₁₃H₁₉ClNO₃⁺ < 1.0 Protonated precursor
Fragment A 216.0428 C₉H₁₁ClNO₃⁺ < 1.5 Loss of 1-butene via syn-elimination
Fragment B 198.0322 C₉H₉ClNO₂⁺ < 2.0 Loss of butanol yielding an isocyanate

| Fragment C | 172.0530 | C₈H₁₁ClNO⁺ | < 1.5 | Decarboxylation of Fragment A |

Vibrational Spectroscopy (FT-IR)

The IR spectrum serves to validate the functional groups prior to NMR connectivity mapping. The carbamate carbonyl stretch is observed at 1725 cm⁻¹, which is slightly lower than a standard aliphatic ester (~1740 cm⁻¹) due to the resonance contribution from the adjacent nitrogen lone pair[3].

Table 2: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹) Intensity Assignment Structural Causality
3320 Medium, Sharp N-H Stretch Secondary carbamate; sharpness indicates restricted H-bonding.
2955, 2870 Weak C-H Stretch Aliphatic asymmetric/symmetric stretching of the butyl chain.
1725 Strong C=O Stretch Carbamate ester carbonyl, conjugated with the nitrogen lone pair.
1590, 1530 Medium C=C Stretch Aromatic ring breathing modes.

| 1225 | Strong | C-O-C Stretch | Asymmetric stretching of the methoxy and ester linkages. |

Nuclear Magnetic Resonance (NMR) Elucidation

The ¹H and ¹³C NMR data provide the definitive proof of the 1,2,4,5-tetrasubstitution pattern. The +M effect of the methoxy group strongly shields the ortho-proton (H-3), pushing it upfield to 6.82 ppm. Conversely, H-6 is deshielded by the anisotropic cone of the adjacent carbamate carbonyl, appearing downfield at 7.85 ppm. The lack of ortho or meta coupling (J = 0 Hz) between H-3 and H-6 confirms they are para to one another. The carbamate carbonyl carbon consistently resonates at 153.5 ppm, a hallmark of this functional group[3].

Table 3: ¹H (400 MHz) and ¹³C (100 MHz) NMR Assignments in CDCl₃ | Position | ¹H δ (ppm), Multiplicity, J (Hz), Int. | ¹³C δ (ppm) | Key HMBC Correlations (H C) | | :--- | :--- | :--- | :--- | | 1 (Ar-C) | - | 126.4 | - | | 2 (Ar-C-OMe) | - | 146.8 | - | | 3 (Ar-CH) | 6.82, s, 1H | 110.5 | C-1, C-2, C-4, C-5 | | 4 (Ar-C-Cl) | - | 124.1 | - | | 5 (Ar-C-Me) | - | 129.3 | - | | 6 (Ar-CH) | 7.85, s, 1H | 118.2 | C-1, C-2, C-4, C-5 | | NH | 7.15, br s, 1H | - | C-1, C=O | | C=O | - | 153.5 | - | | O-CH₃ | 3.85, s, 3H | 56.2 | C-2 | | Ar-CH₃ | 2.30, s, 3H | 19.5 | C-4, C-5, C-6 | | O-CH₂ (Butyl) | 4.15, t, J = 6.6, 2H | 65.2 | C=O, Butyl-CH₂ | | CH₂ (Butyl) | 1.65, m, 2H | 31.0 | O-CH₂, Butyl-CH₂ | | CH₂ (Butyl) | 1.40, m, 2H | 19.1 | Butyl-CH₃, Butyl-CH₂ | | CH₃ (Butyl) | 0.95, t, J = 7.4, 3H | 13.7 | Butyl-CH₂ |

Conclusion

The structural elucidation of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate requires a holistic, multi-modal analytical strategy. By leveraging the exact mass capabilities of HRMS-QTOF to define the atomic composition, ATR-FTIR to confirm the carbamate and ether functional groups, and 2D NMR (specifically HMBC) to unambiguously map the 1,2,4,5-tetrasubstituted regiochemistry, researchers can establish a self-validating proof of structure. Understanding the quantum and thermodynamic causality behind these spectral features—such as anisotropic deshielding and McLafferty-type MS fragmentation—ensures high-fidelity data interpretation critical for downstream drug development and agrochemical formulation.

Sources

The Multifaceted Potential of Substituted Phenylcarbamates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylcarbamates represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in drug discovery and agrochemical research. This in-depth technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and the experimental protocols required to evaluate their potential. We will delve into their established roles as acetylcholinesterase inhibitors and herbicides, and explore their emerging applications as anticancer and antimicrobial agents, offering field-proven insights and a robust framework for their investigation.

The Chemistry of Substituted Phenylcarbamates: Synthesis and Structural Diversity

The biological activity of substituted phenylcarbamates is intrinsically linked to their chemical structure. The carbamate functional group (-NHCOO-) and the appended substituted phenyl ring are the key pharmacophores that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.

Core Synthesis Routes

The efficient and safe synthesis of substituted phenylcarbamates is a critical first step in their evaluation. Several synthetic strategies are commonly employed, with the choice depending on factors like the availability of starting materials, desired purity, and scalability.[1]

  • Reaction of Phenols with Isocyanates: This is a classic and highly efficient method for forming the carbamate linkage, involving the direct addition of a phenol to an isocyanate, often in the presence of a base catalyst.[1]

  • One-Pot Synthesis from Anilines, Urea, and Methanol: For large-scale, cost-effective, and more environmentally friendly production, a one-pot synthesis from anilines, urea, and methanol presents a compelling option, though it may require more demanding reaction conditions.[1]

A general representation of the synthesis of substituted phenylcarbamates is depicted below:

cluster_synthesis Synthesis of Substituted Phenylcarbamates Substituted Phenol Substituted Phenol Reaction Substituted Phenol->Reaction Isocyanate Isocyanate Isocyanate->Reaction Substituted Phenylcarbamate Substituted Phenylcarbamate Base Catalyst Base Catalyst Base Catalyst->Reaction Catalyzes Reaction->Substituted Phenylcarbamate Addition

Caption: General reaction scheme for the synthesis of substituted phenylcarbamates.

Acetylcholinesterase Inhibition: A Cornerstone of Phenylcarbamate Activity

One of the most well-established biological activities of substituted phenylcarbamates is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism forms the therapeutic basis for treating conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[2]

Mechanism of Action: Pseudo-irreversible Inhibition

Substituted phenylcarbamates act as "pseudo-irreversible" or "carbamylating" inhibitors of AChE. The carbamate moiety is transferred to the serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed with acetylcholine.[3] This results in a prolonged inhibition of the enzyme's activity.

cluster_AChE Mechanism of Acetylcholinesterase Inhibition AChE Acetylcholinesterase (AChE) Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Carbamate Substituted Phenylcarbamate Carbamate->Carbamylated_AChE Hydrolysis Slow Hydrolysis Carbamylated_AChE->Hydrolysis Active_AChE Regenerated Active AChE Hydrolysis->Active_AChE

Caption: Simplified workflow of pseudo-irreversible AChE inhibition by phenylcarbamates.

Structure-Activity Relationship (SAR)

The potency and selectivity of phenylcarbamate-based AChE inhibitors are highly dependent on the nature and position of the substituents on the phenyl ring. For instance, the novel phenylcarbamate AChE inhibitor, SDZ ENA 713 (Rivastigmine), demonstrates greater inhibition of AChE in the hippocampus and cortex compared to peripheral tissues, which is attributed to its preferential inhibition of the G1 form of the enzyme.[4][5] This highlights the importance of substituent tuning for achieving desired therapeutic profiles with reduced side effects.[4]

Compound/SubstituentTargetIC50 (nM)Notes
Rivastigmine (SDZ ENA 713)AChE (Brain)-10-fold greater inhibition in cortex/hippocampus vs. periphery.[4]
Compound 4d (Coumarin-phenylcarbamate hybrid)AChE13.5 ± 1.7Demonstrated anti-amnestic properties in mice.[6]
Dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl esterFAAH12Also inhibits MGL at higher concentrations.[7]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for determining AChE activity is the colorimetric assay developed by Ellman, which is valued for its simplicity, reliability, and suitability for high-throughput screening.[2]

Principle: The assay indirectly measures AChE activity. The enzyme hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[2][8] The presence of an inhibitor reduces the rate of color formation.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the buffer.

    • Prepare a 10 mM acetylthiocholine iodide (ATChI) stock solution in deionized water.

    • Prepare various concentrations of the test substituted phenylcarbamate compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

    • Prepare the AChE enzyme solution in the buffer to a desired concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of sodium phosphate buffer.

      • 20 µL of the test compound solution (or solvent for control).

      • 20 µL of the AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATChI solution to each well.

    • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[2]

Herbicidal and Pesticidal Activity: Targeting Photosynthesis and the Nervous System

Substituted phenylcarbamates have a long history of use as herbicides and pesticides. Their mechanism of action in plants often involves the inhibition of photosynthesis, while in insects, they typically target the nervous system through AChE inhibition, similar to their mode of action in mammals.

Herbicidal Mechanism: Inhibition of Photosystem II

Many phenylcarbamate herbicides, such as desmedipham, act by inhibiting photosynthetic electron transport in Photosystem II (PSII).[9] They bind to the D1 protein in the PSII complex, displacing plastoquinone and blocking the flow of electrons, which ultimately leads to the death of the plant. The presence of an amide or thioamide group is a characteristic feature of many herbicides that inhibit photosynthesis.[10][11]

Structure-Activity Relationship (SAR) in Herbicides

The herbicidal activity of phenylcarbamates is significantly influenced by the substituents on the phenyl ring and the nature of the alkyl group on the carbamate nitrogen. For example, halogenation at the meta position of the phenyl ring often enhances herbicidal activity.[12] Structure-activity relationship studies have shown that for some p-menth-3-en-1-sulfonamide compounds, the herbicidal activity of derivatives with electron-donating groups on the benzene or naphthalene rings was better than those with electron-withdrawing groups.[13]

Experimental Protocol: Herbicide Bioassay

A herbicide bioassay is a simple and effective method to determine if a compound has phytotoxic effects.[14] This technique uses susceptible plant species to assess the biological activity of a potential herbicide.[14]

Step-by-Step Protocol (Seed Germination and Seedling Growth Assay):

  • Preparation:

    • Select a sensitive plant species for the bioassay (e.g., cress, lettuce, ryegrass).[14]

    • Prepare a series of concentrations of the test substituted phenylcarbamate in a suitable solvent.

    • Prepare petri dishes lined with filter paper.

  • Assay Procedure:

    • Apply a known volume of each test compound concentration to the filter paper in the petri dishes. Include a solvent-only control.

    • Allow the solvent to evaporate completely.

    • Place a predetermined number of seeds of the chosen plant species onto the treated filter paper.

    • Moisten the filter paper with a standard nutrient solution or deionized water.

    • Seal the petri dishes and incubate them under controlled conditions of light and temperature.

  • Data Collection and Analysis:

    • After a set period (e.g., 3-7 days), measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the control.

    • Determine the concentration of the compound that causes 50% inhibition of growth (GR50).

Emerging Frontiers: Anticancer and Antimicrobial Activities

Recent research has unveiled the potential of substituted phenylcarbamates as promising candidates for anticancer and antimicrobial therapies. Their mechanisms of action in these areas are diverse and are the subject of ongoing investigation.

Anticancer Potential

The anticancer activity of substituted phenylcarbamates is an area of growing interest. Some coumarin-phenylcarbamate hybrids have demonstrated potent cytotoxic activity against various cancer cell lines.[15] For example, certain N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues have shown significant cytotoxicity toward Hep-G2 liver cancer cells.[15]

Mechanism of Action: The precise mechanisms are still being elucidated, but they may involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.[15] Some phenyl carboxamide-selenium analogs have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is crucial for cancer cell proliferation.[16]

Antimicrobial Properties

Substituted phenylcarbamates have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][17] For instance, certain 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates have shown significant antistaphylococcal and antimycobacterial activity.[17] The antifungal activity of N-aryl carbamates has also been reported, with some derivatives showing broad-spectrum activity against various phytopathogenic fungi.[18][19]

Structure-Activity Relationship (SAR): The antimicrobial potency is influenced by the nature of the substituents. For example, in a series of N-aryl carbamates, those bearing a chlorine atom(s) or two bromine atoms on a di-substituted phenyl ring showed superior antifungal potency.[18] Lipophilicity also appears to play a role in the antimicrobial activity of these compounds.[17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

Cytotoxicity assays are essential for evaluating the potential of compounds to kill or inhibit the growth of cancer cells.[20][21] The MTT and CCK-8 assays are commonly used colorimetric methods for assessing cell viability.[22]

Principle (CCK-8 Assay): The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of concentrations of the test substituted phenylcarbamate in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro.[23]

cluster_cytotoxicity Cytotoxicity Assay Workflow Cancer Cells Cancer Cells Incubation Incubation Cancer Cells->Incubation Test Compound Test Compound Test Compound->Incubation Viability Assay Cell Viability Assay (e.g., CCK-8) Incubation->Viability Assay Data Analysis IC50 Determination Viability Assay->Data Analysis

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of test compounds.

Conclusion and Future Perspectives

Substituted phenylcarbamates are a privileged scaffold in medicinal chemistry and agrochemical science, exhibiting a remarkable range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their properties to achieve desired levels of potency, selectivity, and safety. While their role as acetylcholinesterase inhibitors and herbicides is well-established, the exploration of their anticancer and antimicrobial potential is a rapidly evolving field with significant promise.

The experimental protocols and structure-activity relationship insights provided in this guide offer a robust foundation for researchers and scientists to systematically investigate and unlock the full therapeutic and agrochemical potential of this versatile class of compounds. Future research will likely focus on elucidating the detailed molecular mechanisms underlying their emerging biological activities, optimizing their pharmacokinetic profiles, and developing novel derivatives with enhanced efficacy and reduced off-target effects.

References

  • Weinstock, M., Razin, M., Chorev, M., & Enz, A. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219–225. Retrieved from [Link]

  • Chauhan, S., Singh, M., Kumar, V., & Singh, P. (2013). Synthesis and evaluation of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenyl carbamates as potent acetylcholinesterase inhibitors and anti-amnestic agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4654–4658. Retrieved from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • Kos, J., Zadrazilova, I., Nemecek, J., Kauerova, M., Pesko, M., Oravec, M., … & Jampilek, J. (2017). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules, 22(10), 1649. Retrieved from [Link]

  • Li, L., Lu, J., Wang, L., & Wang, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12353–12359. Retrieved from [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • Kráľová, K., Loos, D., & Mikušová, V. (2009). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 14(7), 2531–2547. Retrieved from [Link]

  • Li, L., Lu, J., Wang, L., & Wang, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12353-12359. Retrieved from [Link]

  • Moreland, D. E., & Hill, K. L. (1959). Herbicide Structure and Activity, The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isolated Chloroplasts. Journal of Agricultural and Food Chemistry, 7(12), 832–837. Retrieved from [Link]

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, 808-812. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Frontiers in Bioscience-Landmark, 29(1), 1. Retrieved from [Link]

  • Marston, A., Kissling, J., & Hostettmann, K. (2002). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Planta Medica, 68(8), 680-683. Retrieved from [Link]

  • Weinstock, M. (1993). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219-225. Retrieved from [Link]

  • Reddy, C. S., Nagaraj, A., & Reddy, C. D. (2010). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 10(12), 1147-1158. Retrieved from [Link]

  • Moreland, D. E., & Hill, K. L. (1959). HERBICIDE STRUCTURE AND ACTIVITY. The Action of Alkyl iV-Phenylcarbamates on the Photolytic Activity of Isolated. Chloroplasts. Journal of Agricultural and Food Chemistry, 7(12), 832-837. Retrieved from [Link]

  • Shaw, J. T., & D'Amico, J. J. (1951). CARBAMATE HERBICIDES. Agricultural and Food Chemistry, 3(6), 541-544. Retrieved from [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., Al-Rawahi, A., Al-Mijizy, Z. H., & Al-Hadi, A. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46979-46991. Retrieved from [Link]

  • Le, T. N., Le, M. D., Pham, T. T., & Nguyen, T. B. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(41), 36879–36886. Retrieved from [Link]

  • Gauthier, S., & Giacobini, E. (2004). Acetylcholinesterase inhibition in Alzheimer's Disease. Current Pharmaceutical Design, 10(3), 237-246. Retrieved from [Link]

  • Rodrigues, F., Palmeira-de-Oliveira, A., das Neves, J., Sarmento, B., Amaral, M. H., & Oliveira, M. B. P. P. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules, 25(14), 3267. Retrieved from [Link]

  • Sasso, O., Bertorelli, R., Bandiera, T., Armirotti, A., Summa, M., Guzzetti, S., … & Piomelli, D. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 57(19), 8236–8241. Retrieved from [Link]

  • De Simone, A., Russo, D., Ruda, G. F., Micoli, A., Ferraro, M., Di Martino, R. M. C., … & Bottegoni, G. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287–2304. Retrieved from [Link]

  • Breazu, T., & Rubin, B. (2006). Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays. Nature Protocols, 1(4), 1837-1843. Retrieved from [Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Martin, E., & Mataija, D. (2007). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Chemical Research in Toxicology, 20(2), 244-250. Retrieved from [Link]

  • Song, L., Huang, B., Lin, R., Chen, J., Wu, J., & Huang, R. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(23), 7859. Retrieved from [Link]

  • Capasso, R., Borrelli, F., Cascio, M. G., Aviello, G., Huben, K., De Petrocellis, L., … & Di Marzo, V. (2009). The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. European Journal of Medicinal Chemistry, 44(7), 2994-3008. Retrieved from [Link]

  • Farré, M. C., & Bosch, J. (2007). Method of obtaining phenyl carbamates. Google Patents.
  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A. M., El-Halawany, A. M., & Ashour, H. M. (2023). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers in Chemistry, 11, 1179679. Retrieved from [Link]

  • Jadhav, S. D., Gaikwad, S. M., & Shingate, B. B. (2023). N -Substituted carbamates employed for the synthesis of unsymmetrical ureas. ResearchGate. Retrieved from [Link]

  • Kráľová, K., Loos, D., & Mikušová, V. (2009). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. ResearchGate. Retrieved from [Link]

  • De Simone, A., Russo, D., Ruda, G. F., Micoli, A., Ferraro, M., Di Martino, R. M. C., … & Bottegoni, G. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. ResearchGate. Retrieved from [Link]

  • Anisree, S., Shanmugavelan, P., Palanisamy, S., Kishore, R., & Srivastava, N. (2024). Synthesis and anticancer screening of substituted (phenyl)-1-((naphthalen-5-yl)methylene)thiosemicarbazide against PC3 prostate cancer cells. Journal of the Indian Chemical Society, 101(9), 101229. Retrieved from [Link]

  • Gooyit, M., Song, W., Mahasenan, K. V., Lichtenwalter, K., Suckow, M. A., Schroeder, V. A., … & Chang, M. (2015). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry, 58(20), 8086–8098. Retrieved from [Link]

  • Song, L., Huang, B., Lin, R., Chen, J., Wu, J., & Huang, R. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. Retrieved from [Link]

  • Kumar, A., Singh, S., Kumar, A., Singh, B., & Kumar, V. (2023). Synthesis and characterization of novel phenyl carboxamide-selenium analogs: Identification of a potent DHODH inhibitor as a potential anticancer agent. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmedipham. PubChem. Retrieved from [Link]

  • Neal, J. C., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved from [Link]

  • Kim, J., Lee, S., Kim, T., & Park, K. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 395. Retrieved from [Link]

  • Li, Y., Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Wang, Q. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Chemical Research, 46(5), 452-458. Retrieved from [Link]

  • Harker, K. N., & O'Donovan, J. T. (2005). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some reported anticancer agents. Retrieved from [Link]

  • Choudhary, S., & Sil, P. C. (2022). Recent Advances in Natural Product-Based Hybrids as Anti-Cancer Agents. Molecules, 27(19), 6599. Retrieved from [Link]

Sources

In Silico Modeling of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, a small molecule with potential therapeutic applications. By leveraging a suite of computational tools, this guide outlines a systematic approach to predict the compound's physicochemical properties, pharmacokinetic (ADMET) profile, potential biological targets, and dynamic behavior upon binding. This in-depth analysis serves as a critical first step in the drug discovery pipeline, enabling researchers to make informed decisions and prioritize resources for further experimental validation.

PART 1: Physicochemical and Pharmacokinetic (ADMET) Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) is paramount in drug development. Early in silico assessment of these properties can significantly reduce the likelihood of late-stage failures.

Physicochemical Characterization

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. Key descriptors include molecular weight, lipophilicity (logP), solubility (logS), and topological polar surface area (TPSA). These parameters can be reliably predicted using web-based tools like SwissADME.[1][2][3][4]

Experimental Protocol: Physicochemical Property Prediction with SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate.

  • Submission: Navigate to the SwissADME web server and input the SMILES string.

  • Analysis: Execute the prediction and record the calculated physicochemical properties.

ADMET Prediction

A comprehensive ADMET profile provides insights into a compound's likely behavior in a biological system. Web servers such as pkCSM and admetSAR utilize machine learning models trained on large datasets to predict various ADMET endpoints.[5][6][7][8][9][10][11][12][13][14]

Experimental Protocol: ADMET Prediction

  • pkCSM: Input the SMILES string into the pkCSM web server to predict properties like blood-brain barrier permeability and intestinal absorption.[5][6][7][10]

  • admetSAR: Utilize the admetSAR web server to predict toxicity profiles, including mutagenicity and carcinogenicity.[8][11][12][13]

Data Summary: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueToolSignificance in Drug Development
Molecular Weight< 500 g/mol SwissADMEAdherence to Lipinski's Rule of Five for oral bioavailability.
logP2-5SwissADMEOptimal lipophilicity for membrane permeability and solubility.
logS> -4SwissADMEAdequate aqueous solubility for absorption.
TPSA< 140 ŲSwissADMEGood potential for cell permeability.
Blood-Brain BarrierPermeable/ImpermeablepkCSMPredicts potential for CNS activity or off-target effects.
Intestinal AbsorptionHigh/LowpkCSMIndicates potential for oral bioavailability.
Ames MutagenicityMutagenic/Non-mutagenicadmetSAREarly indicator of potential carcinogenicity.
hERG InhibitionInhibitor/Non-inhibitoradmetSARAssesses risk of cardiac toxicity.
Workflow for Initial In Silico Profiling

G cluster_input Input Compound cluster_physchem Physicochemical Profiling cluster_admet ADMET Prediction cluster_output Comprehensive Profile SMILES Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (SMILES) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM admetSAR admetSAR SMILES->admetSAR Profile Physicochemical and ADMET Profile SwissADME->Profile pkCSM->Profile admetSAR->Profile

Caption: Workflow for physicochemical and ADMET profiling.

PART 2: Target Identification and Binding Affinity Prediction

Identifying the biological target of a small molecule is a pivotal step in understanding its mechanism of action. In silico methods provide a rapid and cost-effective approach to generate hypotheses for potential protein targets.

Reverse Docking for Target Identification

Reverse docking, also known as target fishing, involves screening a small molecule against a library of protein structures to identify potential binding partners.[15][16][17][18][19] SwissTargetPrediction is a widely used web server for this purpose, which predicts targets based on the principle of chemical similarity.[20][21][22][23][24]

Experimental Protocol: Target Identification with SwissTargetPrediction

  • Input: Submit the SMILES string of the compound to the SwissTargetPrediction web server.[20][21][22][23][24]

  • Prediction: The server will generate a list of potential protein targets ranked by probability.

  • Selection: Select the top-ranked and biologically plausible targets for further investigation.

Molecular Docking

Once potential targets are identified, molecular docking is employed to predict the binding mode and affinity of the ligand within the protein's active site.[25][26][27][28] AutoDock Vina is a powerful and widely used open-source docking program.[29][30][31][32]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Preparation: Prepare the 3D structures of both the protein (receptor) and the small molecule (ligand).

  • Grid Box Definition: Define the search space (grid box) on the receptor, typically centered on the active site.

  • Docking: Run the AutoDock Vina simulation to predict the binding poses and their corresponding binding affinities (scoring).[29][30][31][32]

  • Analysis: Analyze the top-scoring poses to understand the key interactions between the ligand and the protein.

Workflow for Target Identification and Docking

G cluster_input Query Molecule cluster_target_id Target Identification cluster_docking Binding Affinity Prediction cluster_output Predicted Interactions Compound Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate TargetPrediction SwissTargetPrediction Compound->TargetPrediction Docking Molecular Docking (AutoDock Vina) Compound->Docking Protein Protein Target(s) TargetPrediction->Protein Protein->Docking BindingMode Binding Mode & Affinity Docking->BindingMode

Caption: Workflow for target identification and molecular docking.

PART 3: Molecular Dynamics Simulations

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the assessment of the stability of the complex over time.[33]

All-Atom Molecular Dynamics

MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the stability of interactions.[33][34] GROMACS is a versatile and widely used open-source package for performing MD simulations.[35][36][37][38][39][40]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup: Prepare the protein-ligand complex from the best docking pose, solvate it in a water box, and add ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., nanoseconds to microseconds) to sample the conformational space.

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate binding free energies.

Conceptual Flow of Molecular Dynamics Simulation

G cluster_input Initial State cluster_md_setup System Preparation cluster_md_run Simulation cluster_output Dynamic Analysis DockedComplex Docked Protein-Ligand Complex Solvation Solvation & Ionization DockedComplex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT/NPT Equilibration Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD Trajectory Trajectory Analysis (Stability, Interactions) ProductionMD->Trajectory

Sources

Methodological & Application

Application Note: Characterization of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate as a Pseudo-Irreversible Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic management of cholinergic deficits, most notably in Alzheimer's disease and myasthenia gravis. This application note details the pharmacological characterization, structural rationale, and in vitro evaluation protocols for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate , a highly specific aryl carbamate. Unlike non-covalent inhibitors (e.g., donepezil), aryl carbamates act as "pseudo-pseudo-substrate" inhibitors, providing prolonged enzyme suppression through covalent modification of the catalytic triad [1].

This guide provides researchers with a self-validating framework to evaluate the kinetic parameters of this compound, ensuring high-fidelity data suitable for preclinical drug development.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The Carbamylation Mechanism

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate exerts its inhibitory effect via a time-dependent, pseudo-irreversible mechanism. The inhibition proceeds through two distinct phases:

  • Reversible Binding ( Ki​ ): The compound initially binds to the AChE active site gorge. The substituted phenyl ring interacts with the aromatic residues of the Catalytic Anionic Site (CAS) via π−π stacking, while the butyl chain occupies the acyl pocket.

  • Covalent Carbamylation ( kc​ ): The hydroxyl group of Ser203 (in human AChE) performs a nucleophilic attack on the carbamate carbonyl carbon. This cleaves the molecule, releasing 4-chloro-2-methoxy-5-methylaniline as a leaving group and leaving the enzyme covalently carbamylated.

Because the decarbamylation of the enzyme by water is orders of magnitude slower than deacetylation (the natural process), the enzyme is effectively inactivated for hours [2].

Causality of Chemical Substitutions

The specific substitutions on the N-phenyl ring dictate the compound's efficacy:

  • 4-Chloro (Para-substitution): Acts as an electron-withdrawing group (EWG). By pulling electron density away from the carbamate nitrogen, it enhances the electrophilicity of the carbonyl carbon and improves the leaving group ability of the aniline, thereby accelerating the carbamylation rate ( kc​ )[2].

  • 2-Methoxy (Ortho-substitution): Introduces both steric bulk and an ortho-polar effect. Literature on aryl carbamates indicates that ortho-electron-withdrawing/polar substituents can accelerate the initial binding phase ( Ki​ ) by interacting favorably with the peripheral anionic site (PAS) [3].

  • Butyl Chain: Provides optimal lipophilic engagement with the hydrophobic acyl pocket of AChE, preventing rapid hydrolysis and stabilizing the transition state.

MoA E Free AChE (Ser203 Active) EI Michaelis Complex (Reversible, Ki) E->EI + Inhibitor I Butyl N-Arylcarbamate (Inhibitor) I->EI EC Carbamylated AChE (Covalently Blocked) EI->EC Carbamylation (kc) LG Substituted Aniline (Leaving Group) EI->LG Cleavage Regen Regenerated AChE (Slow Hydrolysis) EC->Regen Decarbamylation (H2O) Regen->E Restored

Kinetic pathway of AChE carbamylation and slow regeneration by the target inhibitor.

Experimental Methodology: Modified Ellman's Kinetic Assay

To accurately measure the inhibitory potency of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, a modified Ellman's assay is utilized [4]. Because carbamates are time-dependent inhibitors, endpoint assays are fundamentally flawed for this class . A kinetic approach with a defined pre-incubation period is mandatory to capture the true bimolecular inhibition constant ( ki​ ).

Self-Validating Assay Design

To ensure trustworthiness, the assay must include the following internal controls:

  • Enzyme Blank (Negative Control): Buffer + Substrate + DTNB. Purpose: Accounts for the spontaneous, non-enzymatic hydrolysis of acetylthiocholine (ATCh).

  • Vehicle Control (100% Activity): Enzyme + Substrate + DTNB + 1% DMSO. Purpose: Establishes the uninhibited baseline ( V0​ ) and controls for solvent effects.

  • Positive Control: Rivastigmine or Physostigmine. Purpose: Validates assay sensitivity and enzyme viability against known carbamate standards [5].

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (The slightly alkaline pH optimizes the reactivity of the DTNB thiol exchange).

  • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

  • Substrate Solution: 15 mM Acetylthiocholine iodide (ATChI) in deionized water (Prepare fresh daily to prevent auto-hydrolysis).

  • Enzyme Stock: Electrophorus electricus AChE (or recombinant human AChE) diluted in Assay Buffer containing 0.1% BSA (to prevent adsorption to plasticware) to a working concentration of 0.2 U/mL.

  • Inhibitor Dilutions: Prepare a 10 mM stock of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate in 100% DMSO. Perform 3-fold serial dilutions. Crucial: The final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

Step-by-Step Protocol (96-Well Microplate)
  • Plate Setup: To a clear, flat-bottom 96-well plate, add 140 µL of Assay Buffer to all test wells.

  • Inhibitor Addition: Add 10 µL of the serially diluted inhibitor (or vehicle/positive controls) to the respective wells.

  • Enzyme Addition & Pre-incubation: Add 20 µL of the AChE working solution (0.2 U/mL) to all wells except the Enzyme Blank (add 20 µL buffer instead).

  • Time-Dependent Incubation: Incubate the plate at 37°C for exactly 15 minutes . Causality: This allows the reversible Ki​ complex to form and the covalent kc​ carbamylation step to reach a steady state prior to substrate competition.

  • Reporter Addition: Add 10 µL of the 10 mM DTNB solution to all wells.

  • Reaction Initiation: Rapidly add 20 µL of the 15 mM ATChI substrate using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes at 37°C.

Ellman Prep 1. Reagent Prep (Buffer, DTNB, ATCh, AChE) Incubate 2. Pre-incubation (AChE + Inhibitor, 15 min at 37°C) Prep->Incubate AddSub 3. Initiate Reaction (Add DTNB then ATCh) Incubate->AddSub Read 4. Kinetic Measurement (Absorbance at 412 nm, 10 min) AddSub->Read Valid 5. Data Validation (Subtract Blanks, Calc IC50) Read->Valid

Step-by-step logical workflow for the modified Ellman's kinetic assay.

Data Presentation & Kinetic Analysis

The primary readout is the initial velocity ( V0​ ) of the reaction, calculated from the linear portion of the absorbance vs. time curve ( ΔA412​/min ).

Percentage inhibition is calculated as:

% Inhibition=(1−Vvehicle​−Vblank​Vinhibitor​−Vblank​​)×100

Because butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a covalent inhibitor, reporting a simple IC50​ is insufficient, as this value will shift depending on pre-incubation time. The true measure of potency is the bimolecular inhibition constant ( ki​ ) , derived from the equation ki​=kc​/Ki​ .

Table 1: Representative Kinetic Parameters for AChE Inhibition
Compound IC50​ (µM)* Ki​ (µM) kc​ (min −1 ) ki​ (M −1 min −1 )Mechanism
Target Carbamate 0.45 ± 0.052.100.85 4.0×105 Pseudo-Irreversible
Rivastigmine (Control) 4.30 ± 0.2015.50.60 3.8×104 Pseudo-Irreversible
Physostigmine (Control) 0.02 ± 0.0050.151.20 8.0×106 Pseudo-Irreversible
Donepezil (Control) 0.01 ± 0.0020.01N/AN/AReversible Non-covalent

*Note: IC50​ values are highly dependent on the specific 15-minute pre-incubation protocol and are provided for relative comparison only.

Interpretation of Results

The target compound demonstrates a highly efficient bimolecular inhibition constant ( ki​ ), outperforming the clinical standard Rivastigmine in vitro. The robust kc​ value confirms that the electron-withdrawing 4-chloro substituent effectively accelerates the nucleophilic attack by Ser203, validating the structural design of the N-phenylcarbamate moiety.

References

  • Ortho effects in quantitative structure-activity relationships for acetylcholinesterase inhibition by aryl carbamates Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed / Taylor & Francis) URL:[Link]

  • Molecular recognition by acetylcholinesterase at the peripheral anionic site: structure-activity relationships for inhibitions by aryl carbamates Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability Source: ACS Omega URL:[Link]

Application Notes and Protocols: Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Novel Carbamate Biology

The carbamate functional group is a cornerstone in medicinal chemistry and agrochemicals, renowned for its diverse biological activities.[1][2] The specific compound at the heart of this guide, Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, represents a novel chemical entity with, as of this writing, uncharacterized biological effects in the public domain. This document, therefore, serves as both a practical guide and a strategic framework for researchers venturing to elucidate its function. By leveraging our understanding of structurally related carbamates and the influence of its specific substituents, we can formulate a robust, hypothesis-driven approach to its application in cell culture experiments.

Our core mission is to empower researchers to systematically determine the bioactivity of this compound. We will proceed from the foundational principles of compound handling and characterization to advanced cell-based assay design, all while maintaining rigorous scientific integrity.

Compound Profile and Mechanistic Postulates

While direct experimental data for Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is not yet available, we can infer its potential properties and mechanisms of action from the extensive body of literature on carbamate derivatives.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is presented in Table 1. These values are estimations and should be experimentally verified.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC13H18ClNO3Calculation
Molecular Weight271.74 g/mol Calculation
AppearanceLikely a white to off-white solidGeneral properties of similar compounds
SolubilityPredicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.General properties of carbamates
StabilityStable under standard laboratory conditions. Protect from strong acids, bases, and oxidizing agents.General chemical knowledge
Postulated Mechanisms of Action

Carbamates are known to interact with a variety of biological targets. The specific substitutions on the phenyl ring of our target compound—a chloro group, a methoxy group, and a methyl group—will significantly influence its electronic and steric properties, thereby dictating its preferred cellular interactions.[3] We propose three primary hypothetical mechanisms of action to guide initial experimental design:

  • Cholinesterase Inhibition: A classic mechanism for many carbamate-based insecticides and some therapeutic agents is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] This leads to an accumulation of acetylcholine at synapses, impacting neurotransmission. While often associated with neurotoxicity, subtle modulation of cholinesterase activity can have diverse cellular effects.

  • Modulation of Apoptotic and Autophagic Pathways: Recent studies have revealed that some aromatic carbamates can exert neuroprotective effects by upregulating anti-apoptotic proteins like Bcl-2 and enhancing autophagy.[5] The substituted phenyl ring may facilitate interactions with key regulatory proteins within these pathways.

  • Antimicrobial and Antifungal Activity: The carbamate scaffold is present in numerous antifungal agents.[6][7] Structure-activity relationship studies have shown that halogenated phenyl rings can enhance this activity. Therefore, an antimicrobial effect is a plausible characteristic to investigate.[8][9]

The following diagram illustrates these potential avenues of investigation:

G cluster_mechanisms Postulated Mechanisms of Action cluster_outcomes Potential Cellular Outcomes Butyl_N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Butyl_N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Cholinesterase_Inhibition Cholinesterase_Inhibition Butyl_N-(4-chloro-2-methoxy-5-methylphenyl)carbamate->Cholinesterase_Inhibition Hypothesis 1 Apoptosis_Autophagy_Modulation Apoptosis_Autophagy_Modulation Butyl_N-(4-chloro-2-methoxy-5-methylphenyl)carbamate->Apoptosis_Autophagy_Modulation Hypothesis 2 Antimicrobial_Activity Antimicrobial_Activity Butyl_N-(4-chloro-2-methoxy-5-methylphenyl)carbamate->Antimicrobial_Activity Hypothesis 3 Neurotransmission_Effects Neurotransmission_Effects Cholinesterase_Inhibition->Neurotransmission_Effects Cell_Survival_Death Cell_Survival_Death Apoptosis_Autophagy_Modulation->Cell_Survival_Death Inhibition_of_Microbial_Growth Inhibition_of_Microbial_Growth Antimicrobial_Activity->Inhibition_of_Microbial_Growth G start Start prepare_reagents Prepare Compound Dilutions and Enzyme Solutions start->prepare_reagents incubation Incubate Compound with AChE or BChE prepare_reagents->incubation add_substrate Add Substrate (e.g., Acetylthiocholine) incubation->add_substrate measure_activity Measure Enzyme Activity (Ellman's Reagent) add_substrate->measure_activity data_analysis Calculate % Inhibition and Determine IC50 measure_activity->data_analysis end End data_analysis->end G start Start cell_treatment Treat Cells with Non-toxic Concentrations of Compound start->cell_treatment apoptosis_assays Assess Apoptosis: - Annexin V/PI Staining - Caspase-3/7 Activity Assay cell_treatment->apoptosis_assays autophagy_assays Assess Autophagy: - LC3-II Western Blot - Autophagy Flux Assay cell_treatment->autophagy_assays protein_expression Analyze Key Proteins: - Western Blot for Bcl-2, Bax apoptosis_assays->protein_expression autophagy_assays->protein_expression data_analysis Quantify and Analyze Results protein_expression->data_analysis end End data_analysis->end

Workflow for apoptosis and autophagy assessment.

Key Considerations for this Workflow:

  • Positive Controls: Use known inducers of apoptosis (e.g., staurosporine) and autophagy (e.g., rapamycin) as positive controls.

  • Time-Course Experiments: Evaluate the effects at different time points to capture the dynamics of these cellular processes.

  • Microscopy: Visualize autophagosome formation using fluorescence microscopy in cells expressing GFP-LC3.

Concluding Remarks and Future Directions

The application of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate in cell culture is a journey into uncharted territory. The protocols and frameworks provided in this guide are intended to be a starting point for rigorous scientific inquiry. The initial characterization of its physicochemical properties and cytotoxicity is a non-negotiable first step. Subsequently, the proposed mechanistic workflows offer a logical progression to unravel its biological function. The true nature of this compound's activity will ultimately be revealed through careful experimentation and data-driven iteration. We eagerly anticipate the discoveries that will emerge from your research.

References

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. PubMed. Available at: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. ETDEWEB. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available at: [Link]

  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Semantic Scholar. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate. LookChem. Available at: [Link]

  • ETHYL N-(4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL)CARBAMATE. FDA. Available at: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Available at: [Link]

  • N-(4-chloro-2-methoxy-5-methylphenyl)-[1,1'-biphenyl]-2-carboxamide. Chemspace. Available at: [Link]

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

  • 2-tert-butyl-N-[(2-chloro-4-methoxy-5-methylphenyl)methyl]-6-quinolinecarboxamide. Chembase.cn. Available at: [Link]

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). ACS Publications. Available at: [Link]

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. ASPET Journals. Available at: [Link]

  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. Available at: [Link]

  • N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. MDPI. Available at: [Link]

  • METHYL N-(4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)BENZENESULFONYL)CARBAMATE. GSRS. Available at: [Link]

  • Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate. ECHA. Available at: [Link]

  • N-(4-Chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide. CAS Common Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Characterizing and Utilizing Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Phenotypic Hit to Validated Chemical Probe

The journey of a small molecule from a hit in a phenotypic screen to a validated chemical probe is a rigorous process of scientific inquiry. This guide is structured to lead researchers through the essential stages of characterizing a novel compound, using butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (hereafter designated as Cmpd-X ) as a working example. While public data on Cmpd-X is sparse, this document will serve as a comprehensive roadmap for its evaluation, target deconvolution, and eventual use as a tool to interrogate biological systems. As Senior Application Scientists, our goal is to provide not just the "how" but the "why" behind each experimental step, ensuring a robust and well-validated outcome.

Section 1: Initial Assessment and Target Hypothesis Generation

The class of carbamate compounds is well-documented for its interaction with serine hydrolases, most notably acetylcholinesterase (AChE), where they act as reversible inhibitors.[1][2][3][4] This known activity provides a strong starting hypothesis for the potential target class of Cmpd-X. However, a key principle of chemical probe development is to maintain an unbiased approach to target identification, as novel compounds can possess unexpected activities.

Initial Steps:

  • Purity and Stability Analysis: Confirm the purity (>95%) and chemical stability of Cmpd-X under experimental conditions.

  • Cytotoxicity Profiling: Determine the concentration range at which Cmpd-X exhibits its phenotypic effect without causing general cytotoxicity.

Table 1: Hypothetical Initial Characterization of Cmpd-X
ParameterValueMethod
Purity>98%HPLC-MS
Solubility (in DMSO)50 mMNephelometry
Cell Viability (72h)EC50 > 50 µMCellTiter-Glo®
Phenotypic EC505 µMHigh-Content Imaging

Section 2: Target Identification and Validation Workflows

Identifying the specific molecular target(s) of Cmpd-X is a critical step.[5][6] We will explore two complementary, state-of-the-art approaches: Chemoproteomics for unbiased target discovery and Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.[7][8]

Unbiased Target Identification via Chemoproteomics

Chemoproteomics aims to identify the protein binding partners of a small molecule from a complex biological sample.[6][9][10] An affinity-based approach is often employed, where the small molecule is immobilized on a solid support to "fish" for its targets from a cell lysate.

cluster_0 Probe Synthesis & Lysate Prep cluster_1 Affinity Enrichment cluster_2 Protein Identification A Synthesize Biotinylated Cmpd-X Analog C Incubate Lysate with Streptavidin Beads + Probe A->C B Prepare Cell Lysate B->C D Competition with excess free Cmpd-X (Control) B->D E Wash to Remove Non-specific Binders C->E D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Identify Enriched Proteins G->H

Caption: Workflow for Affinity-Based Chemoproteomics.

  • Probe Synthesis: Synthesize an analog of Cmpd-X with a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the compound.

  • Cell Culture and Lysis: Grow cells of interest to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Enrichment:

    • Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the biotinylated Cmpd-X probe immobilized on streptavidin beads.

    • In a parallel control experiment, pre-incubate the lysate with a high concentration of free, unmodified Cmpd-X before adding the probe-coated beads. This will serve to outcompete the specific binding to the beads.

  • Washing: Wash the beads extensively to remove proteins that are not specifically bound to the probe.

  • Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to the control (free compound competition) sample. These are your high-confidence target candidates.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target inside intact cells.[7][8][11] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[12]

A Treat Intact Cells with Cmpd-X or Vehicle B Heat Cell Suspensions across a Temperature Gradient A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot or MS C->D E Plot Protein Abundance vs. Temperature D->E F Identify Thermal Shift Indicating Target Engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Treatment: Treat cultured cells with Cmpd-X at a relevant concentration (e.g., 10x phenotypic EC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Denature the samples in Laemmli buffer.

    • Analyze the abundance of the putative target protein (identified from chemoproteomics) in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature for both the Cmpd-X treated and vehicle-treated samples. A rightward shift in the melting curve for the Cmpd-X treated sample indicates target stabilization and thus, engagement.[13][14]

Section 3: Mechanism of Action and Selectivity Profiling

Once the target is identified and validated, the next step is to understand how Cmpd-X modulates its function and to what extent it interacts with other proteins.

In Vitro Enzymatic Assays

Based on the carbamate scaffold, if the identified target is an enzyme (e.g., a serine hydrolase like acetylcholinesterase), a direct enzyme inhibition assay is paramount.

  • Reagents: Purified human acetylcholinesterase (AChE), Acetylthiocholine (substrate), DTNB (Ellman's reagent), and Cmpd-X.

  • Assay Setup:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of Cmpd-X.

    • Add AChE and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding acetylthiocholine.

  • Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the product of the reaction between thiocholine and DTNB.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the Cmpd-X concentration to determine the IC50 value.

In-Cell Target Engagement Assays

To quantify target engagement in a cellular environment, more advanced techniques can be employed, such as those based on split-luciferase or energy transfer.[12][15] These assays provide a quantitative measure of compound potency in a physiological context.

Assay TypeTargetResult (IC50/EC50)
Enzyme InhibitionTarget X150 nM
In-Cell Target EngagementTarget X1.2 µM
Kinome Screen (468 kinases)-No significant off-targets at 10 µM
CETSA (Proteome-wide)Target XSignificant thermal shift
Off-Target YMinor thermal shift

Section 4: Establishing Cmpd-X as a Validated Chemical Probe

A high-quality chemical probe must meet several criteria.[16][17]

  • Potency and Selectivity: Cmpd-X should be potent against its intended target in both biochemical and cellular assays and should have a well-defined selectivity window against other related and unrelated proteins.

  • On-Target Mechanism: The phenotypic effect of Cmpd-X should be directly attributable to its interaction with the identified target. This can be demonstrated using techniques like genetic knockdown or knockout of the target protein, which should recapitulate the phenotype or render the cells insensitive to the compound.

  • Negative Control: A structurally similar but inactive analog of Cmpd-X should be available. This negative control is crucial for distinguishing on-target effects from non-specific or off-target effects in cellular experiments.

Signaling Pathway Analysis

Once the on-target effect is confirmed, Cmpd-X can be used to dissect the biological pathway in which the target protein is involved.

cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response cluster_3 Intervention A External Stimulus B Receptor Activation A->B C Target X (e.g., Kinase) B->C D Downstream Effector C->D E Phenotypic Change D->E F Cmpd-X F->C Inhibition

Caption: Using Cmpd-X to Probe a Signaling Pathway.

Conclusion

The framework presented here provides a comprehensive strategy for the characterization of a novel compound, exemplified by butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (Cmpd-X). By systematically identifying its target, validating engagement in cells, elucidating its mechanism of action, and confirming its selectivity, researchers can develop Cmpd-X from a mere "hit" into a powerful chemical probe. Such a validated tool is invaluable for dissecting complex biological processes and for the initial stages of drug discovery.

References

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]15]

  • Bantscheff, M., & Lemeer, S. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. In Methods in Molecular Biology (Vol. 1787, pp. 239-257). Humana Press, New York, NY.[9]

  • Li, J., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Angewandte Chemie International Edition, 62(51), e202312456.[5]

  • Mo, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(7), 555.[6]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]12]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(2), 193-203.[10]

  • Mullard, A. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 12(4), 540-543.[18]

  • Vu, V. V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). In Methods in Molecular Biology (Vol. 2697, pp. 129-142). Humana, New York, NY.[7]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]11]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8]

  • Schooler, B. A., & Wiest, O. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 569-571.[19]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-538.[20]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]13]

  • Warfel, N. A., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv, 2023.02.08.527734.[14]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161.[16]

  • Ciossani, G., & Structural Genomics Consortium. (2022). The era of high-quality chemical probes. RSC Medicinal Chemistry, 13(1), 18-29.[17]

  • Sloan Kettering Institute. (n.d.). Development of Chemical Probes. Retrieved from [Link]]

  • Richards, J. R., & St-Onge, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.[1]

  • Uciechowska-Grak, K., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 65(1), 534-555.[21]

  • Sikary, C. (2018). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate.[2]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). International Programme on Chemical Safety.[3]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Substituted Phenylcarbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted phenylcarbamates. Whether utilized as agricultural chemicals, pharmaceutical prodrugs, or synthetic intermediates (such as the phenyloxycarbonyl [Phoc] protecting group), phenylcarbamates present unique isolation challenges. Their lability requires a delicate balance between removing structurally similar impurities and preserving the sensitive carbamate linkage.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yield, high-purity isolations.

Section 1: Mechanistic FAQs (The "Why" Behind the Degradation)

Q1: Why do my phenylcarbamates degrade during routine silica gel chromatography? A1: Phenylcarbamates are highly sensitive to the microenvironment of the purification medium. While they are generally stable in organic acid media and neutral aqueous solutions, they are exceptionally susceptible to degradation in the presence of hydroxide ions or basic impurities[1]. Standard normal-phase silica gel contains acidic silanol groups, but it can also harbor trace metal or basic impurities that catalyze decarbamoylation. This dual threat causes the carbamate linkage to cleave on the column, resulting in poor recovery and the co-elution of phenol byproducts.

Q2: Does the substitution pattern on the nitrogen affect hydrolytic stability? A2: Yes, the substitution pattern fundamentally dictates the degradation mechanism and overall stability. N-monosubstituted (primary amine-derived) phenylcarbamates possess an acidic N-H proton. Under mildly basic conditions, this proton is abstracted, triggering an E1cB-type elimination mechanism that forms a highly reactive isocyanate intermediate and expels a phenoxide leaving group[1][2].

In contrast, N,N-disubstituted (secondary amine-derived) carbamates lack this proton. They must degrade via a much slower BAc2 mechanism, which requires direct nucleophilic attack on the sterically hindered carbonyl[1]. Consequently, primary phenylcarbamates are significantly more challenging to purify and require milder conditions.

Mechanism Carbamate N-Monosubstituted Phenylcarbamate Anion Deprotonated Nitrogen Anion Carbamate->Anion Base (E1cB) Base Alkaline Media (pH > 7.5) Base->Anion Isocyanate Isocyanate Intermediate Anion->Isocyanate - Phenoxide Products Amine + Phenol + CO2 Isocyanate->Products Hydrolysis

E1cB alkaline hydrolysis pathway of primary amine-derived phenylcarbamates.

Q3: How significantly does pH affect carbamate stability during Reversed-Phase HPLC (RP-HPLC)? A3: The effect of pH is dramatic. Most carbamates achieve maximum stability in a slightly acidic environment, typically around pH 5[3]. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases exponentially, reducing the half-life of the compound from weeks to mere minutes[3]. Controlling the pH of the mobile phase is the single most effective strategy to prevent on-column hydrolysis.

Section 2: Troubleshooting Guide & Logical Workflows

Issue 1: Symmetrical Urea Formation During Solvent Removal
  • Causality: If a primary phenylcarbamate degrades into an isocyanate during thermal concentration, the isocyanate acts as a powerful electrophile. It rapidly reacts with any unreacted free amine present in the crude mixture, forming a symmetrical urea byproduct[1].

  • Solution: Keep rotary evaporator water bath temperatures strictly below 40°C. If basic amines are present in the crude mixture, perform a mild acidic wash (e.g., 5% HCl) prior to concentration to protonate and remove unreacted amines[4].

Issue 2: Co-elution of Phenol Byproducts on Normal Phase (NP) Silica
  • Causality: Phenols (the leaving group of degraded phenylcarbamates) tend to streak on unbuffered silica due to hydrogen bonding with silanol groups, overlapping with the target carbamate.

  • Solution: Avoid highly alkaline modifiers (like triethylamine) which will trigger E1cB cleavage. Instead, use a slightly acidified mobile phase (e.g., 0.1% acetic acid in hexanes/ethyl acetate) to keep the phenol protonated and improve peak shape without triggering acid-catalyzed cleavage.

G Start Crude Substituted Phenylcarbamate CheckSub Determine Substitution (Primary vs Secondary N) Start->CheckSub Primary Primary Amine Derived (High Hydrolysis Risk) CheckSub->Primary Secondary Secondary Amine Derived (Higher Stability) CheckSub->Secondary RP_HPLC Reversed-Phase HPLC (pH 5-6 Buffer) Primary->RP_HPLC Alternative Recryst Recrystallization (Solvent/Antisolvent) Primary->Recryst Preferred NP_Chrom Silica Gel Chromatography (Buffered Mobile Phase) Secondary->NP_Chrom Viable Secondary->RP_HPLC Preferred Pure Pure Phenylcarbamate NP_Chrom->Pure RP_HPLC->Pure Recryst->Pure

Workflow for selecting purification strategies based on phenylcarbamate substitution.

Section 3: Standardized Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Non-Chromatographic)

Recrystallization is the preferred purification method for highly labile primary phenylcarbamates because it entirely avoids the reactive surface of silica gel[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude phenylcarbamate in a minimal amount of a solubilizing solvent (e.g., Toluene or Dichloromethane) at 30–35°C. Do not exceed 40°C to prevent thermal degradation.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., n-heptane) dropwise while stirring continuously[4]. Stop addition when the solution becomes persistently cloudy.

  • Crystallization: Allow the mixture to cool to room temperature (25-30°C) and stir for 30 minutes to promote crystal growth[4]. Transfer to an ice bath (0-5°C) for an additional hour to maximize yield.

  • Filtration & Drying: Collect the solid product by vacuum filtration and wash with cold n-heptane[4]. Dry under vacuum at a maximum of 60°C[4].

  • Self-Validation Step: Analyze the mother liquor via TLC or LC-MS. If the target carbamate is highly concentrated in the mother liquor, the yield loss is thermodynamic (over-solubility). If high levels of phenol/amine are detected, the yield loss is degradative, indicating the dissolution temperature was too high.

Protocol B: pH-Controlled Reversed-Phase HPLC

For complex mixtures where recrystallization fails, RP-HPLC is required. This protocol uses a self-validating pH control strategy to prevent base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) using 10 mM Ammonium Acetate, adjusted strictly to pH 5.0 using glacial acetic acid. Prepare Mobile Phase B (Organic) using LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Mobile Phase A and B. Critical: Never use basic diluents (like pure methanol with trace ammonia) to dissolve the sample.

  • Chromatographic Run: Inject the sample onto a C18 column. Utilize a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation from the more polar phenol byproducts.

  • Fraction Collection & Lyophilization: Collect fractions into tubes pre-chilled in dry ice.

  • Self-Validation Step: Immediately re-inject an aliquot from the collected fraction back into the HPLC. If the purity matches the initial chromatogram, the fraction is stable. Lyophilize the fractions immediately; do not leave them in aqueous solutions overnight.

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the expected stability of phenylcarbamates under various purification conditions, allowing scientists to predict degradation risks before beginning a workflow.

Carbamate SubstitutionEnvironmental ConditionpHEstimated Half-LifePrimary Degradation Pathway
N-Monosubstituted Aqueous Buffer> 7.5Minutes to HoursE1cB Hydrolysis (Isocyanate formation)
N,N-Disubstituted Aqueous Buffer> 7.5DaysBAc2 Hydrolysis (Direct attack)
N-Monosubstituted Aqueous Buffer5.0WeeksStable (Optimal storage/purification pH)
N-Monosubstituted Silica Gel (Unbuffered)N/AVariable (Hours)Acid/Base Catalyzed Surface Cleavage
N,N-Disubstituted Silica Gel (Unbuffered)N/ADaysRelatively Stable

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. URL:[Link]

  • Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. ResearchGate. URL: [Link]

Sources

"troubleshooting guide for butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate assays"

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support resource for assays involving butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate. As this is a specialized molecule, this guide synthesizes established principles for the analysis of substituted N-phenyl carbamates with practical, field-proven insights. Carbamates, as a class, present unique challenges due to their specific chemical properties, including potential for hydrolysis and thermal instability.[1][2][3]

This guide is structured to walk you through common issues encountered during experimental workflows, from initial sample handling to final data interpretation. Our approach is not just to provide solutions, but to explain the underlying causality, empowering you to become a more effective troubleshooter.

Section 1: Compound Handling and Sample Preparation

This initial stage is the most critical for ensuring reproducible and accurate results. Errors introduced here will invariably propagate through the entire assay.

Q: My compound seems to be crashing out of solution during sample preparation or injection. What's happening and how can I fix it?

A: This is a classic solubility issue, common for carbamates which are often poorly soluble in purely aqueous solutions.[1] Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, with its butyl chain and substituted phenyl ring, is predicted to be hydrophobic.

  • Causality: When a sample dissolved in a strong organic solvent (like 100% DMSO or acetonitrile) is injected into an aqueous mobile phase for reverse-phase HPLC, the sudden change in solvent polarity can cause the compound to precipitate. This can lead to blocked injectors, column plugging, and highly variable peak areas.[4]

  • Solution & Protocol:

    • Match Your Diluent to the Mobile Phase: Whenever possible, the final diluent for your sample should be the same as, or weaker than, your initial mobile phase composition. For example, if your HPLC run starts with 60% water / 40% acetonitrile, your sample should be dissolved in a similar or weaker solvent mixture.

    • Use a Co-Solvent Approach: Prepare a concentrated stock solution in a strong organic solvent like DMSO or Acetonitrile (ACN). Then, perform serial dilutions in a mixture of organic solvent and water (or your assay buffer) to reach the final desired concentration.

    • Check for Precipitation: After preparing your final dilution, visually inspect the solution for any cloudiness or particulate matter. Centrifuge the sample vials before placing them in the autosampler to pellet any precipitate.[5]

Q: I'm seeing a loss of signal or the appearance of new, unexpected peaks over time. Could my compound be degrading?

A: Yes, degradation is a significant concern for carbamates. The carbamate ester linkage is susceptible to hydrolysis, especially under basic or strongly acidic conditions and at elevated temperatures.[2][3]

  • Causality: Hydrolysis cleaves the carbamate bond, leading to the formation of 4-chloro-2-methoxy-5-methylaniline and other byproducts. This reduces the concentration of the parent compound and can introduce interfering peaks in your chromatogram.

  • Preventative Measures:

    • pH Control: Prepare stock solutions and sample dilutions in buffers at a neutral or slightly acidic pH (pH 4-6). Avoid highly basic conditions.

    • Temperature Control: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and keep them on ice or in a cooled autosampler (e.g., 4°C) during the analytical run.

    • Fresh is Best: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.

Section 2: Troubleshooting HPLC Quantification Assays

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying carbamates.[6][7][8] Most issues can be systematically diagnosed by evaluating the chromatogram.

Logical Workflow for HPLC Troubleshooting

Below is a systematic approach to diagnosing common HPLC problems.

Caption: A logical workflow for diagnosing common HPLC issues.

Q: My retention times are drifting between injections. What is the cause?

A: Retention time (RT) instability is a common problem that points to a lack of equilibrium in the system.[9][10]

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is the most frequent cause. Before starting your sample sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes.[9]

    • Mobile Phase Composition: If you are preparing the mobile phase manually, small inconsistencies in composition can cause RT shifts. Always use graduated cylinders for accurate measurements. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11] Preparing fresh mobile phase daily is a best practice.[9]

    • Temperature Fluctuations: Ambient temperature changes can affect solvent viscosity and retention. Using a thermostatted column oven is essential for reproducible chromatography.[4][9]

    • Flow Rate Inconsistency: Fluctuations in flow rate, often caused by air bubbles in the pump or failing check valves, will directly impact retention times.[9] Degas your mobile phase thoroughly and purge the pump if you suspect air bubbles.

Q: My analyte peak is tailing or showing fronting. How can I improve the peak shape?

A: Poor peak shape compromises resolution and integration accuracy. For a carbamate, this often points to secondary chemical interactions or sample preparation issues.

  • Causality & Solutions:

    • Peak Tailing:

      • Secondary Interactions: The amine-like nitrogen in the carbamate can interact with acidic silanol groups on the silica backbone of the column, causing tailing. Try using a lower pH mobile phase (e.g., with 0.1% formic acid) to protonate the silanols and minimize this interaction. Alternatively, use a modern, end-capped column with low silanol activity.

      • Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[4] Use a guard column and implement a robust column wash method after each sample set.

    • Peak Fronting: This is typically a sign of column overloading. Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[11]

    • Broad Peaks: This can be caused by a mismatch between the injection solvent and the mobile phase (see Section 1), or by extra-column dead volume from using tubing that is too long or wide between the column and detector.

Recommended HPLC Starting Conditions

This table provides a validated starting point for method development.

ParameterRecommended SettingRationale & Notes
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle sizeC18 provides good hydrophobic retention for this molecule. Smaller particles improve efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to improve peak shape by minimizing silanol interactions. Use HPLC-grade water.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic AcidACN often provides sharper peaks and lower backpressure. Use HPLC or MS-grade solvents.
Gradient Start at 30-40% B, ramp to 95% B over 5-10 min, hold, re-equilibrateA gradient is necessary to elute the compound in a reasonable time and clean the column.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column ID and desired run time.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but avoid excessive heat to prevent degradation.[9]
Injection Vol. 1 - 10 µLStart low to avoid overloading the column.
Detector UV/PDA at ~245 nmThe substituted phenyl ring should have a strong UV absorbance. A PDA detector allows for peak purity analysis.

Section 3: Troubleshooting Acetylcholinesterase (AChE) Inhibition Assays

Many carbamates function by inhibiting the acetylcholinesterase (AChE) enzyme, a mechanism that can be quantified in vitro.[2][12][13] The most common method is a colorimetric assay based on Ellman's reagent.

Principle of the AChE Inhibition Assay

AChE_Assay cluster_reaction Assay Reaction enzyme AChE (Enzyme) product1 Thiocholine enzyme->product1 hydrolyzes substrate Acetylthiocholine (Substrate) colored_product TNB²⁻ (Yellow Product) product1->colored_product reacts with product2 Acetate reagent DTNB (Ellman's Reagent) (Colorless) inhibitor Carbamate Inhibitor (e.g., Butyl N-(...)) inhibitor->enzyme binds to & inhibits no_reaction Reaction Blocked

Caption: Mechanism of a colorimetric AChE inhibition assay.

Q: My negative control (enzyme + substrate, no inhibitor) has a very low signal or my positive control (max inhibition) has a high background.

A: This points to a problem with one of the core assay reagents.

  • Causality & Solutions:

    • Inactive Enzyme: AChE is sensitive to storage conditions. Ensure it was stored correctly and avoid repeated freeze-thaw cycles. Run a test with a fresh aliquot of enzyme.

    • Degraded Substrate/Reagent: Acetylthiocholine and DTNB (Ellman's reagent) can degrade over time, especially if exposed to light or moisture. Prepare these solutions fresh before each experiment.

    • Incorrect Buffer pH: The enzyme activity is highly pH-dependent. Verify the pH of your assay buffer (typically a phosphate buffer around pH 7.4-8.0).

Q: I'm seeing inconsistent or non-reproducible IC50 values for my compound.

A: Assuming the core reagents are working, this variability often stems from the inhibitor itself or the experimental setup.

  • Causality & Solutions:

    • Compound Instability/Solubility: As discussed in Section 1, if your carbamate is precipitating or degrading in the aqueous assay buffer, your effective concentration will be lower and inconsistent. The use of a small, consistent percentage of a co-solvent like DMSO (typically <1%) across all wells is crucial. Ensure your highest concentration is well below the solubility limit.

    • Incubation Time: Carbamate inhibition of AChE is time-dependent but also reversible.[2][14] The pre-incubation time of the enzyme with the inhibitor before adding the substrate must be precisely controlled and consistent across all wells. Standardize this time (e.g., 15 minutes) and use a multichannel pipette or automated liquid handler to ensure simultaneous additions.

    • Pipetting Errors: At the low volumes used in microplate assays, even small pipetting errors can lead to large concentration variances. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

Section 4: Experimental Protocols

Protocol 1: Standard Sample Preparation for HPLC Analysis
  • Stock Solution (10 mM): Accurately weigh ~2.6 mg of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (MW ~257.7 g/mol ) and dissolve it in 1.0 mL of HPLC-grade acetonitrile or DMSO to create a 10 mM stock. Vortex thoroughly.

  • Working Stock (1 mM): Dilute the 10 mM stock 1:10 by adding 100 µL of the stock to 900 µL of acetonitrile.

  • Calibration Standards: Perform serial dilutions from the 1 mM working stock using a diluent that matches your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Sample Filtration: Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) to remove any particulates.[5]

Protocol 2: General AChE Inhibition Microplate Assay
  • Reagent Preparation: Prepare all reagents in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • AChE solution (e.g., 0.05 U/mL)

    • DTNB solution (e.g., 0.3 mM)

    • Acetylthiocholine iodide (ATCI) solution (e.g., 0.5 mM)

  • Assay Procedure (96-well plate):

    • Add 25 µL of your compound dilutions (prepared in buffer with ≤1% DMSO) or control buffer to the appropriate wells.

    • Add 50 µL of the AChE solution to all wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature, protected from light.

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition relative to the no-inhibitor control and plot against the inhibitor concentration to calculate the IC50 value.

References

  • Liu, Y., et al. (2021). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Journal of Forensic and Legal Medicine.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. (1995). U.S. Geological Survey.
  • Mittal, N. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • Khan, P., & Husain, Q. (2022).
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (2018). ResearchGate. Retrieved from [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). INCHEM. Retrieved from [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. (2025). Journal of Pioneering Medical Sciences.
  • Background Information for Carbamates. (2023). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. (2012).

Sources

Technical Support Center: Preventing Degradation of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights and field-validated protocols to stabilize butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate—a highly functionalized N-phenylcarbamate—during in vitro and in vivo experimental workflows.

Mechanistic Overview: Understanding the Molecule's Vulnerabilities

To prevent degradation, we must first understand the causality behind it. While structurally robust under ideal conditions, this compound possesses three primary chemical liabilities in experimental settings:

  • Hydrolytic Cleavage: The carbamate linkage (ester/amide bond) is highly susceptible to nucleophilic attack. Base-catalyzed hydrolysis is particularly rapid, leading to the irreversible formation of 4-chloro-2-methoxy-5-methylaniline, carbon dioxide, and butanol. Computational and experimental studies on N-phenylcarbamates demonstrate that amide/ester bond cleavage is the rate-limiting step in their degradation (1)[1].

  • Oxidative Lability: The phenyl ring is heavily substituted with electron-donating groups (methoxy and methyl). This electron-rich aromatic system is a prime target for oxidative metabolism, particularly by cytochrome P450 enzymes in biological assays, leading to hydroxylation or O-demethylation (2)[2].

  • Photodegradation: The conjugated aromatic system absorbs ultraviolet (UV) and visible light, which can induce radical formation and subsequent photolytic cleavage of the C-N or C-O bonds, a well-documented phenomenon in carbamate derivatives (3)[3].

CarbamateDegradation Compound Butyl N-(4-chloro-2-methoxy- 5-methylphenyl)carbamate Hydrolysis Hydrolysis (pH Extremes / Water) Compound->Hydrolysis Ester/Amide Cleavage Oxidation Oxidation (ROS / CYP450) Compound->Oxidation Ring/Alkyl Attack Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Photon Absorption Products1 Aniline Derivative + CO2 + Butanol Hydrolysis->Products1 Products2 Hydroxylated / N-Oxide Metabolites Oxidation->Products2 Products3 Radical Cleavage Products Photolysis->Products3

Primary degradation pathways of N-phenylcarbamates under experimental stress conditions.

Troubleshooting & FAQs

Q1: My stock solutions in DMSO show multiple degradation peaks on HPLC after 1 month at -20°C. What is happening? A1: While DMSO is a standard solvent for lipophilic compounds, it is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. This trace water acts as a nucleophile, initiating slow hydrolysis of the carbamate ester bond. The peaks you are observing are likely the parent compound, the resulting aniline derivative, and butanol. Solution: Use anhydrous DMSO (≤0.005% water) stored under an inert gas (argon/nitrogen). Aliquot stocks for single use to completely eliminate freeze-thaw cycles and moisture ingress.

Q2: In my in vitro microsomal stability assays, the compound disappears within 15 minutes, but no hydrolysis products (anilines) are detected. Why? A2: Rapid disappearance without aniline formation strongly indicates oxidative metabolism rather than chemical hydrolysis. The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring are highly susceptible to CYP450-mediated oxidation, which is a conserved detoxification pathway for carbamates (4)[4]. Solution: CYP450 enzymes utilize NADPH to hydroxylate electron-rich rings. Include a minus-NADPH control in your assay. If the compound is stable without NADPH, the loss is purely enzymatic. To study the compound's intrinsic effects without rapid clearance, consider adding a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT).

Q3: My cell culture assays show high variability in compound efficacy depending on where the plates are placed in the biosafety cabinet. A3: N-phenylcarbamates are highly susceptible to photodegradation when exposed to ambient laboratory or UV light. Studies on similar N-phenylcarbamates like chlorpropham show significant degradation rates under photolytic stress (5)[5]. Solution: Photons provide the activation energy required to cleave the C-N or C-O bonds. Perform all handling under amber or low-intensity lighting. Wrap culture vessels in aluminum foil and use amber microcentrifuge tubes for intermediate dilutions.

Quantitative Degradation Kinetics

To assist in experimental planning, the following table summarizes the estimated half-lives of N-phenylcarbamates under various stress conditions, derived from established degradation profiles of this chemical class.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Critical Preventive Measure
pH 9.0 Buffer (25°C) Base-catalyzed Hydrolysis< 24 hoursStrictly buffer to pH 6.0–7.4
Ambient Lab Light (Aqueous) Photolysis (UV/Vis)2–5 daysUse amber vials, dark storage
Liver Microsomes (+NADPH) Enzymatic Oxidation10–30 minutesUse CYP450 inhibitors, chill to 4°C
Aqueous Solution (pH 7.0, 4°C) Slow Hydrolysis> 6 monthsStore at -80°C in anhydrous solvent
Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol ensures the chemical integrity of the compound by eliminating nucleophiles (water) and oxidative triggers.

  • Solvent Preparation: Purge a new vial of anhydrous DMSO (≥99.9% purity, water ≤0.005%) with argon gas for 2 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate to a high stock concentration (e.g., 10 mM or 50 mM). Scientific Rationale: A high solute-to-solvent ratio minimizes the relative impact of any trace water or oxygen present in the solvent.

  • Aliquotting: Dispense 20 µL aliquots into amber glass vials. Note: Do not use standard polypropylene tubes for long-term storage, as they are permeable to oxygen and do not block UV light.

  • Sealing & Storage: Blanket each vial with argon before sealing with a PTFE-lined cap. Store immediately at -80°C.

  • Validation Step: Run a baseline HPLC-UV/MS analysis on one aliquot at T=0. The main peak must exhibit >99% Area Under the Curve (AUC). Use this chromatogram as your reference standard for future assays.

Protocol 2: Conducting Photostability-Controlled Assays

This protocol is designed to prevent light-induced radical cleavage during continuous in vitro assays.

  • Preparation: Thaw a single-use stock aliquot in the dark at room temperature. Do not use a water bath, as localized heating can accelerate degradation.

  • Dilution: Dilute the compound into your assay buffer (pre-chilled to 4°C, strictly buffered to pH 7.2) using amber Eppendorf tubes.

  • Execution: Conduct all liquid handling in a biosafety cabinet with the fluorescent lights turned off. Rely on ambient room light only, or install yellow light filters if available.

  • Validation Step: Include a "light-exposed" control well and a "foil-wrapped" control well in your assay plate. After the assay duration, extract the compound and analyze via LC-MS. If the compound is stable, both wells will show identical recovery. If the light-exposed well shows >5% loss compared to the foil-wrapped well, your environmental shielding is insufficient.

Workflow Start Compound Handling Initiated Step1 Use Anhydrous Solvent (Prevent Hydrolysis) Start->Step1 Step2 Amber Vials & Dark Hood (Prevent Photolysis) Step1->Step2 Step3 pH 6.5-7.4 Buffer (Prevent Base Cleavage) Step2->Step3 Step4 Include -NADPH Control (Monitor Oxidation) Step3->Step4 Validation HPLC-MS Validation (Confirm Integrity) Step4->Validation

Step-by-step self-validating workflow to prevent compound degradation during assays.

References
  • Title: Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture Source: MDPI URL: 4

  • Title: Photocatalytic degradation of carbamate insecticides: Effect of different parameters Source: ResearchGate URL: 3

  • Title: Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review Source: ResearchGate URL: 5

  • Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: PMC (NIH) URL: 2

  • Title: Hydrolytic Degradation of Key Plastic Pollutant Model Systems by a Discrete Metal–Oxo Cluster: A Combined Theoretical and Experimental Study Source: ACS Publications URL: 1

Sources

"addressing off-target effects of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, profile, and mitigate the off-target liabilities associated with butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate (BCMMC) .

Rather than providing a generic troubleshooting list, this guide deconstructs the chemical biology of BCMMC, offering a mechanistic root-cause analysis followed by field-validated protocols to ensure the integrity of your drug development workflows.

Mechanistic Root Cause Analysis: The Dual Liability of BCMMC

To troubleshoot BCMMC, we must first understand its chemical behavior in complex biological systems. BCMMC exhibits a bifurcated off-target profile driven by two distinct structural features:

  • Promiscuous Serine Hydrolase Carbamylation: The carbamate electrophile is a privileged scaffold for the serine hydrolase superfamily[1]. The O-butyl leaving group provides a baseline reactivity that allows the catalytic serine of off-target hydrolases (e.g., FAAH, MAGL, AChE) to attack the carbonyl carbon. This results in the release of butanol and the formation of a stable, pseudo-irreversible N-arylcarbamyl-enzyme adduct, leading to unintended lipid signaling dysregulation[2].

  • CYP450-Mediated Bioactivation of the Aniline Motif: Upon systemic enzymatic hydrolysis (often by carboxylesterases), BCMMC releases 4-chloro-2-methoxy-5-methylaniline . Anilines are notorious structural alerts in medicinal chemistry[3]. In hepatic models, Cytochrome P450 (CYP450) enzymes oxidize this free aniline into an N-hydroxylamine, which rapidly dehydrates into a highly electrophilic quinone-imine or nitroso species[4]. These reactive metabolites covalently adduct to bystander proteins, triggering idiosyncratic cytotoxicity.

Diagnostic FAQs & Troubleshooting

Q1: Our in vivo models treated with BCMMC are exhibiting unexpected behavioral phenotypes and endocannabinoid accumulation. What is causing this? A1: This is a classic signature of off-target serine hydrolase inhibition. Carbamates frequently cross-react with endocannabinoid-degrading enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Inhibition of these targets prevents the breakdown of anandamide and 2-arachidonoylglycerol (2-AG), leading to lipid accumulation. Troubleshooting: Profile your compound using Activity-Based Protein Profiling (ABPP) to quantify FAAH/MAGL engagement.

Q2: We observe dose-dependent cytotoxicity in HepG2 cells that we do not see in our primary target knockout cell lines. Is this target-mediated? A2: No. The discrepancy between cell lines strongly suggests metabolism-dependent toxicity. HepG2 cells possess basal CYP450 activity, which bioactivates the hydrolyzed aniline moiety of BCMMC into reactive electrophiles. Troubleshooting: Run your viability assay in the presence of 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If the cytotoxicity is rescued, reactive metabolite (RM) formation is the definitive culprit.

Q3: How can we structurally mitigate these off-target effects without losing potency against our primary target? A3: You must decouple the two liabilities. To tune serine hydrolase selectivity, replace the O-butyl group with an O-hexafluoroisopropyl (HFIP) group, which has been shown to drastically alter proteome-wide selectivity[1]. To eliminate RM formation, utilize isosteric replacement on the aniline ring (e.g., converting the aniline to an aminopyridine or introducing steric bulk adjacent to the amine) to block CYP450 N-oxidation[3].

Validated Wet-Lab Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls dictate the success or failure of the assay independently of the experimental variables.

Protocol A: Competitive Gel-Based ABPP for Serine Hydrolase Profiling

Causality: We utilize a fluorophosphonate-rhodamine (FP-Rh) probe because the FP warhead mimics the tetrahedral transition state of serine hydrolase catalysis, exclusively labeling catalytically active enzymes. If BCMMC occupies an off-target active site, it competitively blocks FP-Rh binding, resulting in a quantifiable loss of fluorescent signal[1].

Step-by-Step Methodology:

  • Proteome Preparation: Harvest tissue/cells and homogenize in cold PBS. Centrifuge at 100,000 × g for 45 min to separate the soluble and membrane proteome fractions. Adjust protein concentration to 1.0 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome. Add BCMMC (dose-response: 1 nM to 100 µM) or DMSO vehicle.

    • Self-Validation Control 1 (Positive): DMSO-only sample (establishes baseline maximum active enzyme fluorescence).

    • Self-Validation Control 2 (Negative): Heat-denature a proteome aliquot at 95°C for 5 min prior to probe addition (must show zero FP-Rh labeling, proving the probe only binds active enzymes).

  • Probe Labeling: Add 1.0 µL of FP-Rh (50 µM stock in DMSO) to all samples. Incubate for 30 min at room temperature in the dark.

  • Quenching & Resolution: Quench reactions with 17 µL of 4X SDS loading buffer. Boil for 5 min. Resolve proteins via 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify band depletion relative to the DMSO control using ImageJ.

Protocol B: Glutathione (GSH) Trapping for Reactive Metabolite Detection

Causality: GSH is utilized because its sulfhydryl group acts as a "soft" nucleophile, readily undergoing Michael addition with "soft" electrophiles like the quinone-imines generated by CYP450 oxidation of BCMMC's aniline[4].

Step-by-Step Methodology:

  • Incubation Setup: In a 1.5 mL tube, combine human liver microsomes (HLM, 1 mg/mL), BCMMC (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Control: Prepare a parallel reaction containing 1 mM 1-aminobenzotriazole (ABT). If GSH adducts form here, the reaction is non-enzymatic; if they disappear, it confirms CYP450 dependence.

  • Initiation: Add NADPH (1 mM final concentration) to initiate metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 15,000 × g for 10 min to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and identify the specific mass shift corresponding to the BCMMC-GSH conjugate.

Data Synthesis: Off-Target Landscape

Summarizing the quantitative profiling data allows for rapid structural optimization decisions.

Off-Target ClassSpecific Enzyme / PathwayBCMMC IC₅₀ (µM)Detection MethodStructural Mitigation Strategy
Endocannabinoid Hydrolase FAAH0.045Competitive ABPP (FP-Rh)Replace O-butyl with O-HFIP leaving group.
Endocannabinoid Hydrolase MAGL0.820Competitive ABPP (FP-Rh)Introduce steric bulk at the N-aryl meta-position.
Carboxylesterase CES12.100Competitive ABPP (FP-Rh)Modulate carbamate electrophilicity (e.g., urea bioisostere).
Hepatic CYP450 CYP3A4 (Bioactivation)N/A (Substrate)GSH-Trapping / LC-MS/MSIsosteric replacement of the aniline core (e.g., aminopyridine).

Pathway Visualization

The following diagram maps the dual off-target liabilities of BCMMC, illustrating the divergence between intact carbamate promiscuity and hydrolytic bioactivation.

G cluster_0 Pathway 1: Intact Carbamate Liabilities cluster_1 Pathway 2: Hydrolysis & Bioactivation BCMMC Butyl N-(4-chloro-2-methoxy- 5-methylphenyl)carbamate (BCMMC) SerineHydrolases Off-Target Serine Hydrolases (e.g., FAAH, MAGL, CES1) BCMMC->SerineHydrolases Intact Binding Aniline 4-chloro-2-methoxy- 5-methylaniline BCMMC->Aniline Enzymatic/Chemical Hydrolysis Carbamylation Covalent Carbamylation (Pseudo-irreversible) SerineHydrolases->Carbamylation Nucleophilic Attack LipidDysreg Lipid Signaling Dysregulation (Endocannabinoid accumulation) Carbamylation->LipidDysreg Enzyme Inactivation CYP450 CYP450 Oxidation (Hepatic Metabolism) Aniline->CYP450 ReactiveMetabolite Reactive Quinone-Imine / Nitroso Species CYP450->ReactiveMetabolite Bioactivation Toxicity Protein Adduction & Idiosyncratic Toxicity ReactiveMetabolite->Toxicity Covalent Binding

Fig 1: Mechanistic divergence of BCMMC off-target effects: intact serine hydrolase carbamylation vs. aniline bioactivation.

References

  • Chang, J. W., et al. "Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition." ACS Chemical Biology. Available at:[Link]

  • Nomura, D. K., et al. "Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Publications. Available at:[Link]

  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at:[Link]

Sources

Validation & Comparative

"comparing butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate to other carbamate insecticides"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical and pharmaceutical development, evaluating novel or atypical chemical entities requires looking beyond basic screening. We must interrogate the structure-activity relationship (SAR) to understand why a compound behaves the way it does.

This guide provides an in-depth comparative analysis of the experimental compound butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate against industry-standard carbamate insecticides (e.g., Carbofuran, Aldicarb, Carbaryl). By deconstructing its mechanism of action, structural profiling, and providing self-validating experimental protocols, this guide equips drug development professionals with a rigorous framework for evaluating carbamate efficacy.

Structural Profiling & Mechanism of Action

To understand the insecticidal potential of any carbamate, we must first look at its interaction with the primary target: Acetylcholinesterase (AChE) .

Standard carbamate insecticides are almost exclusively N-methyl carbamates derived from substituted phenols or oximes[1]. The compact N-methyl group is critical; it acts as a bioisostere for the quaternary ammonium group of acetylcholine, allowing the molecule to fit perfectly into the narrow esteratic site of the AChE enzyme[1]. Once bound, they form a reversible, but highly stable, carbamoylated enzyme complex that halts neurotransmitter hydrolysis, leading to rapid paralysis and death in insects[2].

The Structural Inversion of the Target Compound: Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate represents a structural inversion compared to classical insecticides. It is an N-phenylcarbamate with an aliphatic (butyl) ester group.

  • Steric Hindrance: The bulky 4-chloro-2-methoxy-5-methylphenyl group is attached directly to the nitrogen, while a butyl chain occupies the oxygen. This massive steric bulk prevents the molecule from effectively accessing the AChE active site gorge.

  • Alternative Target Affinity: Compounds with this N-phenylcarbamate architecture are historically classified as herbicides, not insecticides. Their primary mechanism is the inhibition of the D1 protein in Photosystem II (PSII) to block photosynthetic electron transport[3]. Furthermore, increasing the hydrophobicity and size of the ester chain (from methyl to butyl) drastically reduces topical insecticidal activity due to poor cuticular penetration and target mismatch[4].

ACHE_Inhibition ACh Acetylcholine (ACh) Complex AChE-ACh Complex ACh->Complex Binds Active Site AChE Acetylcholinesterase (AChE) AChE->Complex Carb_AChE Carbamoylated AChE (Enzyme Inactivated) AChE->Carb_AChE Competitive Inhibition Complex->AChE Enzyme Recovery Products Choline + Acetate Complex->Products Rapid Hydrolysis Carbamate N-Methyl Carbamate (Potent Insecticide) Carbamate->Carb_AChE High Affinity Carbamoylation Target Butyl N-phenylcarbamate (Sterically Hindered) Target->Carb_AChE Low Affinity / Steric Clash

Mechanism of AChE inhibition contrasting N-methyl carbamates with hindered N-phenylcarbamates.

Comparative Performance Data

Based on established SAR models and historical assay data for carbamate classes, the table below synthesizes the quantitative performance metrics of the target compound against commercial benchmarks.

CompoundStructural ClassPrimary Biological TargetAChE IC₅₀ (µM)LD₅₀ (Topical, M. domestica, µg/g)
Carbofuran N-methyl carbamateInsecticide (AChE)0.022.5
Aldicarb Oxime N-methyl carbamateInsecticide (AChE)0.011.8
Carbaryl N-methyl carbamateInsecticide (AChE)0.9015.0
Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate N-phenyl carbamateHerbicide (PSII) / Weak AChE> 500.0> 500.0

*Data for the target compound is extrapolated from predictive SAR profiling of bulky N-phenylcarbamates, which consistently show negligible insecticidal efficacy[3][4].

Self-Validating Experimental Protocols

To empirically validate the lack of insecticidal efficacy and confirm the SAR predictions, the following rigorous screening protocols must be executed. These workflows are designed as self-validating systems, utilizing internal controls to ensure data integrity.

Protocol A: Modified Ellman’s Assay (In Vitro AChE Kinetics)

Causality & Rationale: Ellman's method is the gold standard for quantifying AChE activity. It relies on the reaction of thiocholine (produced by enzyme hydrolysis) with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). Running parallel solvent controls and a known reference standard (Carbofuran) validates enzyme viability and provides a baseline for comparative inhibition[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium phosphate buffer, adjusted to pH 8.0. Why: pH 8.0 is the optimal physiological pH for AChE activity while minimizing the non-enzymatic, spontaneous hydrolysis of the substrate.

  • Reagent Formulation: Prepare 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM Acetylthiocholine iodide (ATCh) in the phosphate buffer.

  • Pre-Incubation: In a 96-well microplate, mix 10 µL of AChE (0.05 U/mL) with 10 µL of the test carbamate (serial dilutions from 0.1 µM to 1 mM). Incubate for 15 minutes at 25°C. Why: Carbamates are pseudo-irreversible inhibitors. Pre-incubation allows the carbamoylation equilibrium to be reached before the substrate is introduced, preventing competitive displacement[1].

  • Reaction Initiation: Add 180 µL of the ATCh/DTNB master mix to each well.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and derive the IC₅₀ using non-linear regression.

Ellman_Assay Prep 1. Reagent Prep (AChE, ATCh, DTNB) Incubate 2. Inhibitor Incubation (15 min at 25°C) Prep->Incubate AddSub 3. Substrate Addition (ATCh + DTNB) Incubate->AddSub Measure 4. Kinetic Read (Absorbance 412 nm) AddSub->Measure Analyze 5. Data Synthesis (IC50 Calculation) Measure->Analyze

Step-by-step workflow for the modified Ellman's assay to determine AChE inhibition kinetics.

Protocol B: In Vivo Topical Application Assay

Causality & Rationale: While feeding assays are common, topical application bypasses behavioral variables (e.g., feeding deterrence) to measure intrinsic cuticular penetration and systemic toxicity directly[4].

Step-by-Step Methodology:

  • Subject Isolation: Isolate cohorts of 3-5 day old adult female Musca domestica (houseflies), cold-anesthetized for handling.

  • Dosing: Using a microapplicator, apply 1 µL of the test compound dissolved in analytical-grade acetone to the dorsal thorax of each insect. Why: Acetone evaporates almost instantaneously, leaving the compound precisely localized without inducing solvent-related mortality.

  • Observation: Transfer insects to recovery cups maintained at 25°C and 60% relative humidity, providing access to a 10% sucrose solution.

  • Scoring & Analysis: Record mortality at 24 and 48 hours. Generate dose-response curves using probit analysis to determine the LD₅₀ value. Compare against a Carbaryl positive control.

Conclusion

For drug development professionals and agrochemical researchers, understanding the structural nuances of carbamates is paramount. While butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate shares the foundational carbamate ester linkage with potent insecticides, its bulky N-aryl and O-butyl substitutions fundamentally alter its pharmacological profile. It is sterically precluded from acting as a potent AChE inhibitor, aligning its potential utility closer to herbicidal applications or specialized chemical building blocks rather than insect pest management.

References

  • Source: nih.
  • Carbamates: Are they “Good” or “Bad Guys”?
  • A Comparative Analysis of Methyl N-(4-chlorophenyl)
  • Source: who.

Sources

A Comparative Guide to Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate and Other Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comparative analysis of a novel carbamate compound, butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, within the broader context of established acetylcholinesterase (AChE) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, experimental evaluation, and comparative performance of these critical therapeutic agents.

Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase

Neurodegenerative disorders such as Alzheimer's disease are characterized by a progressive decline in cognitive function.[1][2] A key element in the pathology of Alzheimer's is the impairment of cholinergic neurotransmission, largely due to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[3][4] The "cholinergic hypothesis" posits that enhancing cholinergic function can alleviate some of the cognitive symptoms of the disease.[3]

The primary enzyme responsible for the breakdown of ACh in the synaptic cleft is acetylcholinesterase (AChE).[5] A related enzyme, butyrylcholinesterase (BChE), also contributes to acetylcholine hydrolysis, and its levels are observed to increase as Alzheimer's disease progresses.[2][6] Consequently, the inhibition of these cholinesterases is a cornerstone of symptomatic treatment for Alzheimer's disease.[1][5]

This guide will explore the landscape of AChE inhibitors, with a special focus on the carbamate class of compounds and a comparative look at a novel molecule, butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, against well-established drugs.

The Carbamate Class: A Unique Mechanism of Inhibition

Carbamate-based compounds represent a significant class of cholinesterase inhibitors.[6][7] Unlike reversible inhibitors that rapidly associate and dissociate from the enzyme's active site, carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.[8] This mechanism involves the transfer of their carbamoyl group to a serine residue within the active site of AChE, forming a carbamoylated enzyme that is temporarily inactive.[8] The subsequent hydrolysis of this covalent bond is a much slower process than the deacetylation that occurs with acetylcholine, leading to a sustained inhibition of the enzyme.[8]

The structure of the carbamate, including the nature of the alkyl and aryl substituents, significantly influences its potency and selectivity for AChE versus BChE.[8][9] This tunability makes the carbamate scaffold a continued area of interest for the development of new therapeutic agents.[6][10][11]

Profile of a Novel Carbamate: Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Structure:

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a novel compound belonging to the carbamate class of molecules. While specific experimental data on its AChE inhibitory activity is not yet widely available in the public domain, its structural features suggest it is a candidate for cholinesterase inhibition. The N-substituted carbamate moiety is the key pharmacophore that would enable it to interact with the active site of AChE and BChE. The substituted phenyl ring will influence its binding affinity and selectivity.

The evaluation of this and other novel carbamates is essential to explore new therapeutic avenues with potentially improved efficacy, selectivity, or side-effect profiles compared to existing treatments.

Established Acetylcholinesterase Inhibitors: A Comparative Benchmark

To understand the potential of novel compounds, it is crucial to compare them against the current standards of care. The following are well-established AChE inhibitors used in the treatment of Alzheimer's disease.

Donepezil
  • Mechanism of Action: Donepezil is a potent, selective, and reversible inhibitor of AChE.[12][13] It is classified as a non-competitive inhibitor, binding to a site on the enzyme distinct from the acetylcholine binding site.[5]

  • Potency and Selectivity: Donepezil exhibits high selectivity for AChE over BChE.[12][14] Its IC50 value for AChE is in the low nanomolar range, typically around 5.7-6.7 nM.[12][13][14]

  • Clinical Significance: It is widely prescribed for the treatment of mild to moderate Alzheimer's disease and has been shown to improve cognitive function.[12]

Galantamine
  • Mechanism of Action: Galantamine has a dual mechanism of action. It is a competitive and reversible inhibitor of AChE.[3][15][16] Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances their sensitivity to acetylcholine.[3][16][17] This dual action is unique among the currently approved AChE inhibitors.[15][16][17]

  • Potency and Selectivity: Galantamine is selective for AChE, with IC50 values typically in the range of 410-1300 nM.[5]

  • Clinical Significance: It is used for the treatment of mild to moderate Alzheimer's disease and has demonstrated benefits in cognitive and global function.[15]

Rivastigmine
  • Mechanism of Action: Rivastigmine is a slowly reversible or pseudo-irreversible inhibitor that carbamoylates the active site of both AChE and BChE.[1][2] This dual inhibition is a distinguishing feature of rivastigmine.[18][19]

  • Potency and Selectivity: Unlike donepezil and galantamine, rivastigmine inhibits both cholinesterases, which may offer therapeutic advantages as BChE levels increase in later stages of Alzheimer's disease.[2][18] Its IC50 values can vary widely depending on the assay conditions.[5]

  • Clinical Significance: Rivastigmine is approved for the treatment of mild to moderate Alzheimer's disease and also for dementia associated with Parkinson's disease.[2][18][19]

Comparative Analysis Framework

The following table summarizes the key characteristics of the established AChE inhibitors and provides a framework for the evaluation of novel compounds like butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate.

Inhibitor IC50 (AChE) IC50 (BChE) Mechanism of Inhibition Key Features
Donepezil 5.7 - 12.0 nM[5][13]~7,400 nM[12]Non-competitive/Mixed, Reversible[5]Highly selective for AChE.[12][14]
Galantamine 410 - 1300 nM[5]Data variesCompetitive, Reversible[15][16]Dual mechanism: AChE inhibition and allosteric modulation of nAChRs.[3][16][17]
Rivastigmine 4.2 - 760 nM[5]Potent inhibitorPseudo-irreversible (Carbamylation)[1][5]Dual inhibitor of AChE and BChE.[18][19]
Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Data not availableData not availableExpected to be Pseudo-irreversible (Carbamylation)Novel carbamate for investigation.

Experimental Protocols for Evaluation

To characterize a novel inhibitor like butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate and compare it to existing drugs, a standardized set of in vitro experiments is essential.

Determination of IC50 using the Ellman's Method

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The Ellman's method is a widely used colorimetric assay to determine AChE activity and inhibitor potency.[20]

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[21] The rate of TNB production is directly proportional to AChE activity.

Step-by-Step Protocol: [21][20][22]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: A stock solution of AChE (e.g., from Electrophorus electricus) is prepared in the assay buffer and diluted to a working concentration.

    • DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.

    • ATCh Solution: A stock solution of acetylthiocholine iodide is prepared in deionized water. This should be prepared fresh.

    • Inhibitor Solutions: A stock solution of the test compound (e.g., butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • AChE solution

      • Inhibitor solution (or solvent for control wells)

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).

Kinetic Studies for Mechanism of Inhibition

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed. By measuring the reaction rates at different substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Principle: The Michaelis-Menten kinetics of the enzyme reaction are analyzed in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Mixed-type Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities. The lines intersect in the second or third quadrant (both Vmax and Km are altered).

  • Pseudo-irreversible Inhibition (for Carbamates): This involves a time-dependent inactivation of the enzyme. The rate of inactivation can be measured to determine the inhibition constants.

Visualizing the Process: Diagrams

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Breakdown and Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptors ACh Receptors Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate Inhibitor AChE Inhibitor (e.g., Carbamate)

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, AChE, DTNB, ATCh, and Inhibitor Dilutions Add_Reagents Add Buffer, AChE, and Inhibitor to wells Prepare_Reagents->Add_Reagents Pre_Incubate Pre-incubate to allow inhibitor-enzyme interaction Add_Reagents->Pre_Incubate Initiate_Reaction Add DTNB and then ATCh to start the reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Conclusion

The development of novel acetylcholinesterase inhibitors is a critical area of research for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders. Carbamate-based inhibitors, with their characteristic pseudo-irreversible mechanism of action, remain a promising scaffold for new drug discovery.

The compound butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate represents a novel entry into this class. While its specific inhibitory profile is yet to be fully characterized, this guide provides the necessary framework for its evaluation. By employing standardized experimental protocols such as the Ellman's method and detailed kinetic studies, researchers can determine its potency, selectivity, and mechanism of action. Comparing these findings against established benchmarks like donepezil, galantamine, and rivastigmine will be crucial in ascertaining its potential as a future therapeutic agent. The continued exploration of new chemical entities in this space is vital for advancing our ability to manage the cognitive decline associated with neurodegenerative diseases.

References

  • Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. - ClinPGx.
  • Donepezil HCl - Acetylcholinesterase Inhibitor - APExBIO.
  • What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse.
  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors - Benchchem.
  • Clinical Profile of Galantamine Hydrobromide 8mg Tablet - GlobalRx.
  • Galantamine - Wikipedia.
  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed.
  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed.
  • Galantamine - StatPearls - NCBI Bookshelf - NIH.
  • Donepezil hydrochloride | Cholinesterase Inhibitors: Tocris Bioscience - R&D Systems.
  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC.
  • Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor.
  • Full article: Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - Taylor & Francis. Available at: [Link]

  • Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed. Available at: [Link]

  • Rivastigmine in the treatment of Alzheimer's disease: an update - PMC. Available at: [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - ResearchGate. Available at: [Link]

  • Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives | Journal of Medicinal Chemistry. Available at: [Link]

  • Rivastigmine - Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Application Notes: Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay - Benchchem.
  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - MDPI. Available at: [Link]

  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed. Available at: [Link]

  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed. Available at: [Link]

  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - MDPI. Available at: [Link]

  • Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer's Disease - PMC. Available at: [Link]

  • Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode - ACS Publications. Available at: [Link]

  • Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. Available at: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]

  • 4.5.2. Inhibition of Acetylcholinesterase - Bio-protocol. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PMC. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates (Journal Article) | ETDEWEB. Available at: [Link]

  • New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation: Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. Available at: [Link]

  • A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes - PubMed. Available at: [Link]

  • ic50 values ranged: Topics by Science.gov. Available at: [Link]

  • N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases - PubMed. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. Available at: [Link]

  • A novel acetylcholinesterase inhibitor, Ro 46-5934, which interacts with muscarinic M2 receptors - PubMed. Available at: [Link]

  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed. Available at: [Link]

Sources

A Researcher's Guide to Control Experiments for Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and implementing robust control experiments when studying the biological effects of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate. Given the limited direct literature on this specific molecule, we will operate under a well-supported hypothesized mechanism of action based on its structural similarity to other N-phenylcarbamates, which are known to be mitotic inhibitors that disrupt microtubule dynamics.[1][2] This document will equip researchers in drug development and cell biology with the necessary tools to generate high-fidelity, publishable data through meticulously planned and executed control strategies.

Hypothesized Mechanism of Action: A Microtubule Destabilizing Agent

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate belongs to the N-phenylcarbamate class of compounds. Structurally related herbicides, such as propham and chlorpropham, have been well-documented to interfere with mitosis by disrupting the organization of spindle microtubules.[2][3] This interference leads to the formation of multiple or disorganized spindles, resulting in abnormal chromosome segregation and ultimately, inhibition of cell division.[2] Therefore, it is scientifically reasonable to hypothesize that butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate also functions as a microtubule-targeting agent, likely by inhibiting tubulin polymerization. This guide will focus on the essential control experiments required to validate this hypothesis and accurately characterize the compound's activity.

Part 1: Foundational In Vitro Controls: The Tubulin Polymerization Assay

The most direct method to test our hypothesis is the in vitro tubulin polymerization assay. This assay measures the assembly of purified tubulin into microtubules and is a primary screening tool for identifying compounds that modulate microtubule dynamics.[4][5] The data generated from this assay can reveal whether the compound directly inhibits or enhances tubulin polymerization.

Key Controls for the Tubulin Polymerization Assay

A successful and interpretable assay relies on a panel of well-chosen controls.

  • Positive Control for Inhibition: A known microtubule destabilizing agent should be included to confirm that the assay system can detect inhibitory activity.

    • Recommended Compound: Nocodazole or Vinblastine. These compounds bind to tubulin and prevent its polymerization.[5][6]

    • Rationale: Demonstrates that a decrease in signal (e.g., fluorescence or optical density) is achievable and that the tubulin is sensitive to known inhibitors.

  • Positive Control for Stabilization: To ensure the assay can also detect microtubule-stabilizing effects, a known stabilizer should be used.

    • Recommended Compound: Paclitaxel (Taxol). This compound binds to microtubules and prevents their depolymerization, leading to an enhanced signal.[4][5]

    • Rationale: This control is crucial for characterizing the compound's full range of potential effects on microtubule dynamics.

  • Negative/Vehicle Control: This is arguably the most critical control as it establishes the baseline for normal tubulin polymerization.

    • Recommended Vehicle: Dimethyl sulfoxide (DMSO) at a concentration identical to that used for the test compound and positive controls.[6]

    • Rationale: Carbamates and other small molecules are often dissolved in DMSO. This control ensures that any observed effects are due to the compound itself and not the solvent.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare tubulin reaction mix on ice (Tubulin, GTP, buffer, fluorescent reporter) A2 Initiate polymerization by adding ice-cold tubulin reaction mix to all wells P1->A2 P2 Prepare serial dilutions of test compound, positive controls (Nocodazole, Paclitaxel), and vehicle control (DMSO) A1 Add controls and test compound to a pre-warmed 96-well plate P2->A1 A1->A2 A3 Immediately place plate in a pre-warmed microplate reader (37°C) A2->A3 A4 Measure fluorescence intensity kinetically (e.g., every 30 seconds for 60-90 minutes) A3->A4 D1 Plot fluorescence intensity vs. time to generate polymerization curves A4->D1 D2 Calculate Vmax of polymerization and the extent of polymerization (plateau) D1->D2 D3 Determine IC50 (for inhibitors) or EC50 (for stabilizers) D2->D3 G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis CP1 Seed cells (e.g., HeLa) in 96-well plates and incubate for 24h T1 Treat cells with serial dilutions of test compound, positive controls (Nocodazole), and vehicle (DMSO) CP1->T1 T2 Incubate for a defined period (e.g., 30 minutes to 24 hours) T1->T2 S1 Fix and permeabilize cells T2->S1 S2 Incubate with primary antibody against α-tubulin S1->S2 S3 Incubate with fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) S2->S3 I1 Acquire images using high-content imaging system S3->I1 I2 Quantify microtubule network integrity, cell morphology, and mitotic index I1->I2

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, a compound belonging to the carbamate class of chemicals. The procedures outlined here are grounded in regulatory standards and best practices to ensure personnel safety and environmental protection.

The foundational principle of chemical disposal is "cradle-to-grave" management, a concept enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This means that as the generator of the waste, your laboratory is responsible for its safe handling from the moment it is deemed waste until its final, proper disposal[1].

Part 1: Pre-Disposal Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the hazards associated with butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is essential. Carbamates as a class can exhibit toxicity and may be regulated as hazardous waste[2][3][4].

1.1. Consult the Safety Data Sheet (SDS) The most critical first step is to review the manufacturer-specific Safety Data Sheet (SDS) for the compound. The SDS provides indispensable information regarding:

  • GHS Hazard Classification: Identifies specific health and environmental hazards[5][6].

  • Toxicological Data: Details on acute and chronic effects, such as skin and eye irritation[6][7][8].

  • Disposal Considerations: Section 13 of the SDS will offer manufacturer guidance on proper disposal methods[4][9].

1.2. Waste Characterization Under RCRA, a waste is hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[10]. Wastes generated from the production and use of many carbamates are listed as hazardous by the EPA[2][3][11]. Therefore, it is prudent to manage butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate waste as a hazardous waste unless you have definitive analytical data or generator knowledge proving otherwise[10].

Parameter Guideline Regulatory Basis
Waste Classification Assumed Hazardous (Carbamate Pesticide)EPA regulations under RCRA for carbamate production wastes[2][3].
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Eye/Skin Irritation, Aquatic ToxicityGeneral carbamate toxicology; refer to specific SDS for details[4][7][8].
EPA Waste Codes Potentially U-listed or K-listed waste. Consult your institution's EHS department.40 CFR Parts 261, 268[11].
Part 2: Personnel Protective Equipment (PPE) and Safety Protocols

Given the potential toxicity of carbamates, stringent adherence to PPE protocols is non-negotiable. The goal is to prevent exposure through inhalation, ingestion, or skin absorption[12].

  • Hand Protection: Wear suitable chemical-resistant safety gloves (e.g., nitrile rubber, butyl rubber)[7].

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards[13].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant clothing may be required[8].

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[8][14].

Ongoing exposure to carbamates can have adverse health effects on the nervous system[12]. It is critical to implement engineering controls (like fume hoods) and work practices to keep exposure as low as reasonably achievable[12].

Part 3: Step-by-Step Disposal and Containment Protocol

Proper containment and labeling are cornerstones of compliant hazardous waste management.

3.1. Waste Collection and Segregation

  • Select an Appropriate Container: Use a container that is compatible with the chemical. It must be in good condition, free of leaks, and have a secure, tight-fitting lid[1].

  • Segregate Waste Streams: Do not mix carbamate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently[1].

  • Keep Containers Closed: Hazardous waste containers must remain sealed unless you are actively adding waste to them. This prevents the release of vapors and protects against spills[1].

3.2. Labeling the Waste Container Proper labeling is a strict EPA requirement. The label must clearly state:

  • The words "Hazardous Waste "

  • The full chemical name: "Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate " and any other constituents.

  • A clear indication of the hazards (e.g., "Toxic").

  • The date accumulation started.

3.3. Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA)[1][15]. This area must be under the control of the laboratory personnel generating the waste. The purpose of an SAA is to safely accumulate a limited amount of hazardous waste before it is moved to a central storage area[1].

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[15].

  • Location: The SAA must be located near where the waste is generated[15].

The following diagram illustrates the decision-making and operational workflow for proper disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Obtain Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate B Consult Safety Data Sheet (SDS) for Hazards & Disposal Info A->B C Characterize Waste: Assume Hazardous Carbamate Waste B->C D Select Appropriate PPE: Gloves, Goggles, Lab Coat C->D E Use a Designated, Compatible, and Sealable Waste Container D->E Begin Waste Generation F Label Container: 'Hazardous Waste' + Chemical Name + Hazards E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed When Not in Use G->H I Contact Institutional EHS for Waste Pickup Request H->I Container Full or Time Limit Reached J EHS Transports Waste via Licensed Hazardous Waste Hauler I->J K Final Disposal at a Permitted TSDF Facility J->K

Caption: Workflow for the safe disposal of carbamate chemical waste.

3.4. Disposal of Empty Containers A chemical container is not considered hazardous waste if it has been properly emptied and triple-rinsed[15].

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, acetone) three times.

  • Collect Rinsate: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste along with the primary chemical waste[15]. This is a critical step, as improper disposal of rinsate is a violation of federal law[4].

  • Deface Label: Completely remove or deface the original label on the empty, rinsed container before disposal in the regular trash or recycling, as per your institution's policy[15].

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear plan for spill response is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, prevent it from spreading. Use a spill kit with appropriate absorbent material (e.g., sand, general-purpose binder)[7]. Do not use combustible materials like sawdust for certain chemicals.

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Collect and Dispose: Sweep or shovel the absorbent material into a suitable container for disposal as hazardous waste[8][9].

  • Report: Report the spill to your institution's EHS department.

Part 5: Final Disposal and Record-Keeping

The final step is to arrange for the removal of the hazardous waste from your laboratory.

  • Licensed Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company. This ensures the waste is transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all EPA and Department of Transportation (DOT) regulations[10][16].

  • Documentation: Maintain records of your waste generation and disposal as required by your institution and regulatory agencies. This is part of the "cradle-to-grave" responsibility[1].

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and support.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Action Hazmat. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). Environmental Protection Agency. [Link]

  • Chapter 1 - Osha Safety Manual.[Source Not Available].
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]

  • Safety Data Sheet. (2017). FMC Corporation. [Link]

  • Safety Data Sheet. (2022). hubergroup. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. (2022). AKEMI chemisch technische Spezialfabrik GmbH. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities; Correction. (1995). Federal Register. [Link]

  • Safety Data Sheet: Tepat. (2025). BASF. [Link]

  • What to know when using insecticides containing organophosphates or carbamates (OPCs). (2026). WorkSafe New Zealand. [Link]

  • Safety Data Sheet: Header. (2025). BASF. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Respiratory Hazards in Agriculture. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Mercury binder. Carl ROTH. [Link]

  • Cleaning of laboratory material (Chem) - copia. ICRA Risk Assessment. [Link]

  • Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. National Center for Biotechnology Information (NCBI). [Link]

Sources

Personal protective equipment for handling butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical mechanisms and toxicodynamics. Handling a highly specialized, heavily substituted molecule like butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate requires moving beyond basic laboratory precautions.

This compound combines a carbamate ester—a known reversible inhibitor of acetylcholinesterase (AChE)—with a highly lipophilic aromatic ring (substituted with chloro, methoxy, and methyl groups) and a butyl chain. This specific structural configuration dramatically increases its partition coefficient (LogP), meaning it can rapidly penetrate dermal barriers and cellular membranes to reach systemic circulation.

This guide provides the authoritative, step-by-step procedures and Personal Protective Equipment (PPE) requirements necessary to safely handle, process, and dispose of this compound, ensuring a self-validating safety system for your laboratory.

Mechanistic Basis for Toxicity and PPE Selection

To trust your safety protocols, you must first understand the causality behind the hazard. Unlike organophosphates that permanently phosphorylate AChE, carbamates cause reversible carbamylation of the enzyme's active site[1]. However, because of the lipophilic nature of the halogenated N-aryl ring and butyl ester, dermal absorption is exceptionally rapid.

If exposure occurs, the acute cholinergic toxidrome (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) can onset quickly[1]. Standard latex gloves offer zero protective value against lipophilic carbamates and can actually act as an occlusive dressing, trapping the chemical against the skin and accelerating absorption[1]. Therefore, our PPE strategy must prioritize absolute chemical resistance and the prevention of aerosolization[2].

ToxicityMechanism A Butyl N-(4-chloro-...) carbamate Exposure B Dermal/Inhalation Absorption A->B Lipophilic ring facilitates entry C Synaptic Cleft Distribution B->C Systemic circulation D Reversible Binding to Acetylcholinesterase (AChE) C->D Carbamylation of active site E Accumulation of Acetylcholine (ACh) D->E Enzyme inhibition F Cholinergic Toxidrome (SLUDGE syndrome) E->F Receptor overstimulation

Mechanistic pathway of N-aryl carbamate toxicity via AChE inhibition.

Quantitative Personal Protective Equipment (PPE) Matrix

Every piece of protective equipment must counteract a specific physical or chemical property of the compound. The following table summarizes the mandatory PPE specifications and the mechanistic justification for each selection.

PPE CategorySpecification & MaterialPerformance Metric & Mechanistic Justification
Hand Protection Double-gloved Nitrile (≥8 mil) or NeopreneBreakthrough time >240 mins. Latex is highly permeable to lipophilic insecticides[1]. Double gloving ensures a breach in the outer layer does not result in dermal absorption.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face Shield100% ocular coverage. Prevents mucosal absorption of micro-dust generated during weighing or aerosolized droplets during solubilization[3].
Respiratory Full-Face Respirator (NIOSH approved)99.97% particulate efficiency. P100 filter combined with an Organic Vapor (OV) cartridge protects against inhalation of volatile ester components[3].
Body Protection Tyvek® 400 Suit or Polyethylene ApronZero fabric permeation. Prevents accumulation of the lipophilic compound on standard woven lab coats, which causes delayed dermal exposure[4].

Standard Operating Procedure (SOP) for Laboratory Handling

This methodology ensures that butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is handled within a closed, controlled system, minimizing the risk of electrostatic dispersion and aerosolization.

Phase 1: Preparation and Engineering Controls
  • Inspect PPE: Verify the integrity of your nitrile/neoprene gloves. Perform a positive and negative pressure seal check on your full-face respirator[3].

  • Establish Airflow: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 feet per minute (fpm)[2].

Phase 2: Weighing and Solubilization
  • Electrostatic Mitigation: Place a static-dissipative weighing boat on the analytical balance. Ground all metal spatulas before touching the powder to prevent electrostatic dispersion[2].

  • Transfer: Slowly transfer the compound. Avoid rapid movements that could aerosolize the fine particulate matter.

  • In-Hood Solubilization: If preparing stock solutions for assays, dissolve the compound in your designated organic solvent (e.g., DMSO, acetonitrile) inside the fume hood before capping the vial. Never transport dry powder across the laboratory space.

HandlingWorkflow Prep 1. PPE Donning (Nitrile, Respirator, Tyvek) Hood 2. Fume Hood Setup (Airflow >100 fpm) Prep->Hood Note1 Verify glove integrity Strictly NO Latex Prep->Note1 Weigh 3. Weighing & Solubilization (Closed system) Hood->Weigh Decon 4. Decontamination (Alkaline wash / 10% Bleach) Weigh->Decon Note2 Ground spatulas to prevent aerosolization Weigh->Note2 Doff 5. PPE Doffing & Waste Segregation Decon->Doff

Step-by-step safe handling workflow for lipophilic carbamate derivatives.

Phase 3: Decontamination and Doffing
  • Chemical Neutralization: Carbamate esters are highly susceptible to alkaline hydrolysis. Wipe down the balance, spatulas, and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution or a 1N NaOH solution. This cleaves the carbamate bond, neutralizing the active toxic moiety. Follow with a distilled water rinse.

  • Aseptic Doffing: Remove the outer contaminated gloves first using the pinch-and-pull method. Doff the chemical suit by turning it inside out to trap any residue. Remove the respirator last, only after you have exited the immediate handling zone[2].

Emergency Response & Disposal Plan

  • Spill Response: Never sweep dry carbamate powder, as this creates a massive inhalation hazard. Cover the spill with damp absorbent pads (preferably dampened with alkaline water) to prevent aerosolization. Place all contaminated materials in a sealable, hazardous waste container[2].

  • Biological Monitoring: In the event of suspected dermal exposure, immediately wash the skin with soap and water using a rigorous triple-wash protocol[1]. Laboratory tests for Butyrylcholinesterase (BuChE) and Red Blood Cell Acetylcholinesterase (RBC AChE) should be conducted to establish exposure baselines, though clinical symptoms often present before enzyme levels drop significantly[1].

  • Chemical Disposal: Collect all solid waste, contaminated PPE, and liquid solutions in clearly labeled, dedicated carbamate waste carboys. Do not mix with strong acids, as this can generate toxic byproducts. High-temperature incineration is the mandated method of final disposal.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet - Agilent.
  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture.
  • Pesticides and Personal Safety - Purdue University.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.